ML175
Description
Properties
CAS No. |
610263-01-9 |
|---|---|
Molecular Formula |
C13H13ClF3N3O4 |
Molecular Weight |
367.71 g/mol |
IUPAC Name |
N-[3-(N-(2-chloroacetyl)-4-nitroanilino)propyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C13H13ClF3N3O4/c14-8-11(21)19(7-1-6-18-12(22)13(15,16)17)9-2-4-10(5-3-9)20(23)24/h2-5H,1,6-8H2,(H,18,22) |
InChI Key |
RPFLJHUKWQKWPO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(CCCNC(=O)C(F)(F)F)C(=O)CCl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1N(CCCNC(=O)C(F)(F)F)C(=O)CCl)[N+](=O)[O-] |
solubility |
55.2 [ug/mL] |
Synonyms |
N-{3-[(2-Chloro-acetyl)-(4-nitro-phenyl)-amino]-propyl}-2,2,2-trifluoro-acetamide |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of ML175: A Technical Guide to the Inhibition of Glutathione S-Transferase Omega 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of ML175, a potent and selective inhibitor of Glutathione S-Transferase Omega 1 (GSTO1). GSTO1 is a crucial enzyme implicated in various cellular processes, including inflammation, metabolic reprogramming, and cancer drug resistance. Understanding the interaction of this compound with GSTO1 and its downstream consequences is pivotal for the development of novel therapeutic strategies.
This compound: A Covalent Inhibitor of GSTO1
This compound, a hindered alpha-chloroacetamide, acts as a highly potent and selective activity-based inhibitor of GSTO1.[1][2] Its mechanism of action involves the formation of a covalent bond with the active site cysteine nucleophile (Cys32) of GSTO1, leading to irreversible inactivation of the enzyme.[1][2][3] This covalent modification prevents the enzyme from carrying out its normal functions, which include the conjugation of glutathione to various substrates and deglutathionylation of proteins.[4]
Potency and Selectivity
This compound exhibits high potency against GSTO1, with reported IC50 values in the nanomolar range. This high affinity and irreversible binding make it a powerful tool for studying the physiological roles of GSTO1.
| Parameter | Value | Assay Type | Reference |
| IC50 | 28 nM | Recombinant GSTO1 Inhibition | [1][2] |
| In situ IC50 | 35 nM | In situ inhibition in cancer cells | [5] |
| In situ complete inhibition | 250 nM | In situ inhibition in MDA-MB-435 cells | [1][2] |
| Selectivity | >350-fold | Competitive Activity-Based Protein Profiling (ABPP) | [1][2] |
Impact on Macrophage-Mediated Inflammation
GSTO1 plays a critical role in the pro-inflammatory response of macrophages, particularly in the lipopolysaccharide (LPS)-Toll-like receptor 4 (TLR4) signaling pathway.[6][7][8] Inhibition of GSTO1 by this compound significantly attenuates this inflammatory cascade.
Attenuation of the Glycolytic Switch
Upon activation by LPS, macrophages typically undergo a metabolic shift towards glycolysis.[6][7][8][9] GSTO1 is essential for this "glycolytic switch."[6][7][8][9] Inhibition of GSTO1 with this compound mimics the effects of GSTO1 deficiency, leading to:
-
Prevention of AMP-activated protein kinase (AMPK) dephosphorylation.[6][7][8][9]
-
Blocked induction of Hypoxia-Inducible Factor 1-alpha (HIF1α), a key regulator of the pro-inflammatory state.[6][7][8][9]
-
Inhibition of the accumulation of tricarboxylic acid (TCA) cycle intermediates succinate and fumarate.[6][7][8][9]
Modulation of Downstream Signaling
GSTO1 is required for the activation of NF-κB and the production of cytosolic reactive oxygen species (ROS) in LPS-stimulated macrophages.[6] By inhibiting GSTO1, this compound effectively dampens these downstream signaling events, thereby reducing the inflammatory response.[10]
Caption: this compound inhibits GSTO1, blocking the LPS-TLR4 signaling pathway in macrophages.
Regulation of the NLRP3 Inflammasome
Recent evidence suggests a role for GSTO1 in the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines IL-1β and IL-18. GSTO1-1 is reported to activate the NLRP3 inflammasome.[3] GSTO1 achieves this by catalyzing the deglutathionylation of NEK7, a protein kinase essential for NLRP3 activation.[11] By inhibiting GSTO1, this compound can therefore indirectly suppress NLRP3 inflammasome activation and subsequent cytokine release.
References
- 1. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Role for Glutathione Transferase Omega 1 (GSTO1-1) in the Glutathionylation Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and selective inhibitors of glutathione S-transferase omega 1 that impair cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. GSTO1-1 modulates metabolism in macrophages activated through the LPS and TLR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] GSTO1-1 modulates metabolism in macrophages activated through the LPS and TLR4 pathway | Semantic Scholar [semanticscholar.org]
- 10. Glutathione and Glutathione Transferase Omega 1 as Key Posttranslational Regulators in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSTO1 glutathione S-transferase omega 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
An In-depth Technical Guide to ML175: A Potent and Selective Inhibitor of Glutathione S-Transferase Omega 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of ML175, a small molecule inhibitor of Glutathione S-Transferase Omega 1 (GSTO1). It details its mechanism of action, summarizes key quantitative data, outlines the experimental protocols for its characterization, and visualizes its impact on cellular signaling pathways.
Core Function and Mechanism of Action
This compound is a highly potent and selective inhibitor of the enzyme Glutathione S-Transferase Omega 1 (GSTO1).[1][2] GSTO1 is a member of the glutathione transferase superfamily, which plays a role in cellular detoxification by conjugating glutathione to various endogenous and exogenous compounds.[3] Notably, GSTO1 has been implicated in the progression of certain cancers and in inflammatory responses, making it a person of interest for therapeutic intervention.[2][3][4]
The inhibitory action of this compound is mechanism-based, functioning as an activity-based covalent inhibitor.[1][2][5] It specifically targets the active site of GSTO1, forming a covalent bond with the cysteine residue at position 32 (Cys32).[1][2] This irreversible modification of the catalytic cysteine renders the enzyme inactive. The chemical structure of this compound features a hindered alpha-chloroacetamide group, which is responsible for this covalent interaction.[2][3][5]
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various in vitro and in situ assays. The following tables summarize the key quantitative findings.
| Parameter | Value | Assay Type | Reference |
| IC50 | 28 nM | FluoPol-ABPP | [2] |
| In Situ Inhibition | 250 nM (complete inhibition) | Gel-based competitive ABPP in MDA-MB-435 cells | [5] |
| Selectivity | >350-fold | Competitive ABPP profiling | [2] |
Experimental Protocols
The characterization of this compound involved several key experimental techniques. Below are detailed descriptions of the methodologies employed.
Fluorescence Polarization Activity-Based Protein Profiling (FluoPol-ABPP) for High-Throughput Screening
This assay was utilized for the initial high-throughput screening to identify inhibitors of GSTO1.[3] The principle of this technique lies in monitoring the change in fluorescence polarization of a fluorescently tagged activity-based probe (ABP).
-
General Protocol:
-
A fluorescently labeled ABP that specifically targets GSTO1 is incubated with the enzyme.
-
When the small, rapidly rotating fluorescent ABP binds to the larger, slower-tumbling GSTO1, the polarization of the emitted light increases.
-
In a competitive experiment, pre-incubation of GSTO1 with potential inhibitors like this compound prevents the binding of the fluorescent ABP.
-
This competition results in a decrease in fluorescence polarization, which is proportional to the inhibitory activity of the compound.
-
The assay is performed in a high-throughput format (e.g., 384-well plates) to screen large compound libraries.[6][7][8]
-
Gel-Based Competitive Activity-Based Protein Profiling (ABPP)
This method was used to confirm the inhibitory activity and selectivity of this compound in a more complex biological matrix, such as cell lysates or intact cells.[3][5]
-
General Protocol:
-
A proteome sample (e.g., cell lysate) is pre-incubated with varying concentrations of the inhibitor (this compound) or a vehicle control (DMSO).
-
An activity-based probe (ABP) with a reporter tag (e.g., a fluorophore or biotin) that targets a class of enzymes including GSTO1 is then added to the proteome.
-
If this compound has bound to and inhibited GSTO1, the ABP will be unable to bind to the active site.
-
The proteins are then separated by SDS-PAGE.
-
The reporter tag on the ABP allows for visualization of the active enzymes. A decrease in the signal corresponding to the molecular weight of GSTO1 in the this compound-treated samples compared to the control indicates inhibition.[9][10][11]
-
LC-MS/MS Analysis for Covalent Modification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed to elucidate the covalent mechanism of action of this compound.
-
General Protocol:
-
Recombinant GSTO1 protein is incubated with this compound.
-
The protein is then digested into smaller peptides using a protease (e.g., trypsin).
-
The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
By comparing the mass spectra of peptides from untreated and this compound-treated GSTO1, a mass shift corresponding to the addition of this compound to a specific peptide can be identified.
-
Fragmentation analysis of the modified peptide confirms the precise site of covalent modification, which for this compound is the active site Cys32.[1][2]
-
Signaling Pathways and Visualization
Inhibition of GSTO1 by this compound has been shown to modulate downstream signaling pathways, specifically leading to the activation of Akt (also known as Protein Kinase B) and MEK1/2 kinases in human neuroblastoma SH-SY5Y cells.[2][12] This suggests that GSTO1's enzymatic activity normally suppresses the activation of these pro-survival and proliferation pathways. The interaction may be direct or part of a larger protein complex, as both Akt and MEK1/2 have been shown to co-immunoprecipitate with GSTO1.[2]
Workflow for Characterizing this compound
Caption: Experimental workflow for the discovery and characterization of this compound.
Signaling Pathway of this compound Action
Caption: Proposed signaling cascade initiated by this compound-mediated inhibition of GSTO1.
References
- 1. researchgate.net [researchgate.net]
- 2. Glutathione transferase Omega 1-1 (GSTO1-1) modulates Akt and MEK1/2 signaling in human neuroblastoma cell SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure, function and disease relevance of Omega-class glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Fluorescence Polarization Activity-Based Protein Profiling Assay in the Discovery of Potent, Selective Inhibitors for Human Nonlysosomal Glucosylceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
ML175: A Potent and Selective Chemical Probe for Glutathione S-Transferase Omega 1 (GSTO1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-transferase omega 1 (GSTO1) is a cytosolic enzyme with diverse catalytic activities, including glutathione-dependent thiol transferase and dehydroascorbate reductase functions.[1] It plays a crucial role in the biotransformation of xenobiotics and carcinogens.[1] Emerging evidence has implicated GSTO1 in various pathophysiological processes, making it an attractive therapeutic target. Dysregulation of GSTO1 has been linked to cancer cell proliferation, migration, invasion, and apoptosis, as well as the modulation of key signaling pathways such as JAK/STAT3.[2] Furthermore, GSTO1 is involved in inflammatory responses, particularly in the lipopolysaccharide (LPS) and Toll-like receptor 4 (TLR4) pathway in macrophages.[3] It also acts as a mediator in the crosstalk between apoptosis and autophagy.[4]
Given its therapeutic potential, the development of selective inhibitors for GSTO1 is of significant interest. ML175, a hindered alpha-chloroacetamide, has been identified as a highly potent and selective chemical probe for GSTO1.[5][6] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular characterization, quantitative data, detailed experimental protocols, and its effects on relevant signaling pathways.
Biochemical and Cellular Characterization of this compound
This compound acts as an activity-based, covalent inhibitor of GSTO1.[5][6] It irreversibly binds to the active site cysteine nucleophile (Cys32) of the enzyme, thereby blocking its catalytic function.[5][6][7] This mechanism of action has been confirmed through LC-MS/MS analysis.[5][6]
Potency and Selectivity
This compound exhibits high potency against recombinant GSTO1, with a reported IC50 of 23-28 nM.[5][6][8] In cell-based assays, it effectively inhibits GSTO1-dependent deglutathionylation activity and has been shown to completely inhibit GSTO1 at a concentration of 250 nM.[5][6] Competitive activity-based protein profiling (ABPP) has demonstrated that this compound possesses greater than 350-fold selectivity for GSTO1 against potential anti-targets.[5][6]
Cellular Effects
In cellular models, this compound has been shown to modulate various signaling pathways through the inhibition of GSTO1. In cancer cells that rely on GSTO1 for maintaining redox balance, this compound treatment leads to increased oxidative stress and reactive oxygen species (ROS) levels, ultimately suppressing cell proliferation with EC50 values in the low-hundreds nanomolar range.[8] In macrophages stimulated with LPS, this compound reduces the production of pro-inflammatory cytokines, including IL-1β and IL-6, by 40-70%.[8] Furthermore, inhibition of GSTO1 by this compound in human neuroblastoma SH-SY5Y cells has been shown to result in the activation of Akt and MEK1/2.[9]
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound as a GSTO1 inhibitor.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 28 nM | Recombinant Human | FluoPol-ABPP | [5][6] |
| IC50 | 23 nM | Recombinant GSTO1 | Not Specified | [8] |
| In Situ Inhibition | Complete inhibition at 250 nM | Not Specified | Gel-based competitive ABPP | [5][6] |
| EC50 (Proliferation) | Low-hundreds nM | Cancer cell models | Cell proliferation assay | [8] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Fluorescence Polarization-Activity-Based Protein Profiling (FluoPol-ABPP) for IC50 Determination
This assay is used to determine the potency of inhibitors against GSTO1 in a high-throughput format.
Materials:
-
Recombinant GSTO1
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Pluronic detergent
-
This compound (or other test compounds) in DMSO
-
SE-Rh probe (a rhodamine-tagged sulfonate ester probe)
-
1536-well microtiter plates
Procedure:
-
Dispense 4.0 μL of Assay Buffer containing 1.25 μM GSTO1 into each well of a 1536-well plate.
-
Add 30 nL of test compound in DMSO or DMSO alone (final concentration 0.59%) to the appropriate wells.
-
Incubate the plate for 30 minutes at 25°C.
-
Initiate the assay by dispensing 1.0 μL of 375 nM SE-Rh probe in Assay Buffer to all wells.
-
Centrifuge the plates and incubate for 20 hours at 37°C.
-
Equilibrate the plates to room temperature for 10 minutes before reading the fluorescence polarization.
Gel-Based Competitive Activity-Based Protein Profiling (ABPP)
This assay is used to assess the selectivity and in situ activity of inhibitors.
Materials:
-
Recombinant GSTO1 or cell lysate
-
DPBS with 0.01% pluronic detergent
-
This compound (or other test compounds) in DMSO
-
PS-Rh probe (a rhodamine-tagged phosphonate probe)
-
2X SDS-PAGE loading buffer
-
SDS-PAGE gels
-
In-gel fluorescent scanner
Procedure:
-
Incubate recombinant GSTO1 (250 nM) in 50 μL of DPBS with 0.01% pluronic detergent with the test compound (e.g., 1 μM this compound) or DMSO for 30 minutes at 25°C.
-
Add the fluorescent probe (e.g., 10 μM PS-Rh) to the reaction mixture.
-
Incubate for 1 hour at 25°C.
-
Quench the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the protein labeling using an in-gel fluorescent scanner.
-
Determine the percentage of remaining activity by measuring the integrated optical density of the GSTO1 band relative to the DMSO control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving GSTO1 and the experimental workflows used to characterize this compound.
Figure 1: Key signaling pathways modulated by GSTO1 and inhibited by this compound.
Figure 2: General experimental workflow for the characterization of this compound.
Conclusion
This compound is a well-characterized, potent, and selective covalent inhibitor of GSTO1. Its ability to modulate key signaling pathways in cancer and inflammation makes it an invaluable tool for researchers investigating the biological functions of GSTO1. The detailed protocols and quantitative data provided in this guide are intended to facilitate the use of this compound as a chemical probe in a variety of experimental settings, ultimately aiding in the exploration of GSTO1 as a therapeutic target in drug discovery and development.
References
- 1. genecards.org [genecards.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Glutathione-S-transferase omega 1 (GSTO1-1) acts as mediator of signaling pathways involved in aflatoxin B1-induced apoptosis-autophagy crosstalk in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Biological Activity of ML175
For Researchers, Scientists, and Drug Development Professionals
Core Compound Profile: ML175
This compound is a potent and selective covalent inhibitor of Glutathione S-Transferase Omega 1 (GSTO1). It acts as a crucial tool for investigating the diverse cellular functions of GSTO1, which are implicated in a range of physiological and pathological processes, including inflammation, cancer biology, and cellular metabolism. This guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, impact on key signaling pathways, and detailed experimental protocols for its characterization.
Quantitative Data Summary
The inhibitory activity of this compound against GSTO1 has been quantified in multiple studies. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Parameter | Value | Target | Assay Type |
| IC50 | 23 nM | Recombinant GSTO1 | Covalent Inhibition Assay |
| IC50 | 28 nM | GSTO1 | Fluorescence Polarization-Activity-Based Protein Profiling (FluoPol-ABPP) |
| Effective in situ Concentration | 250 nM | GSTO1 | Complete inhibition in cell-based assays |
Mechanism of Action
This compound is an activity-based inhibitor that functions by covalently modifying the active site of GSTO1.[1] Specifically, it targets the nucleophilic cysteine residue (Cys32) within the enzyme's active site.[2] This irreversible binding effectively inactivates the enzymatic functions of GSTO1, which include deglutathionylation and redox-regulatory activities.[3] The covalent modification disrupts cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS) and a reduction in inflammatory signaling.[3]
Experimental Protocols
GSTO1 Inhibition Assay: Fluorescence Polarization-Activity-Based Protein Profiling (FluoPol-ABPP)
This high-throughput assay is designed to identify and characterize inhibitors of GSTO1 by measuring the change in fluorescence polarization of a probe that binds to the active site of the enzyme.
Materials:
-
Recombinant GSTO1 protein
-
This compound (or other test compounds) dissolved in DMSO
-
Fluorescently labeled activity-based probe (e.g., a rhodamine-conjugated sulfonate ester)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Pluronic F-68)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Enzyme Preparation: Dilute recombinant GSTO1 to the desired concentration (e.g., 1.25 µM) in Assay Buffer.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Plate Preparation: Dispense 4.0 µL of the diluted GSTO1 solution into each well of the 384-well plate.
-
Compound Addition: Add 30 nL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate at 25°C for 30 minutes to allow for the interaction between the inhibitor and the enzyme.
-
Probe Addition: Add 1.0 µL of the fluorescent activity-based probe (e.g., 375 nM in Assay Buffer) to all wells to initiate the reaction.
-
Final Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 25°C, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the specific fluorophore used on the probe.
-
Data Analysis: The decrease in fluorescence polarization is indicative of the probe being displaced by the inhibitor. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
GSTO1 Inhibition Assay: In-Gel Fluorescence Competitive Activity-Based Protein Profiling (ABPP)
This method provides a visual confirmation of target engagement and can be used to assess the selectivity of the inhibitor within a complex proteome.
Materials:
-
Cell lysate or purified recombinant GSTO1
-
This compound (or other test compounds) dissolved in DMSO
-
Fluorescently labeled activity-based probe (e.g., rhodamine-conjugated sulfonate ester)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
In-gel fluorescence scanner
Procedure:
-
Proteome/Enzyme Preparation: Prepare cell lysate (e.g., 1 mg/mL in DPBS) or a solution of recombinant GSTO1 (e.g., 250 nM in DPBS).
-
Inhibitor Incubation: In separate microcentrifuge tubes, pre-incubate the proteome or enzyme solution with varying concentrations of this compound (or a single concentration for screening) for 30 minutes at 25°C. Include a DMSO-only control.
-
Probe Labeling: Add the fluorescent activity-based probe to a final concentration of, for example, 10 µM. Incubate for 60 minutes at 25°C.
-
Reaction Quenching: Stop the reaction by adding 2x SDS-PAGE loading buffer.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
In-Gel Fluorescence Scanning: Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner.
-
Data Analysis: The intensity of the fluorescent band corresponding to GSTO1 will decrease with increasing concentrations of this compound, as the inhibitor competes with the probe for binding to the active site. Quantify the integrated optical density of the bands to determine the extent of inhibition.
Signaling Pathways Modulated by this compound
Inhibition of GSTO1 by this compound has been shown to impact several critical cellular signaling pathways.
Akt and MEK/ERK Signaling Pathways
In human neuroblastoma SH-SY5Y cells, the enzymatic activity of GSTO1 has been shown to suppress the activation of both Akt and MEK1/2 kinases.[3][4] Treatment with this compound inhibits GSTO1, leading to the activation of both Akt and MEK1/2.[3][4] GSTO1 may directly interact with these kinases or be part of a protein complex that includes them.[3][4] The activation of these pathways has significant implications for cell survival, growth, and proliferation.[3]
Caption: this compound inhibits GSTO1, leading to the activation of Akt and MEK/ERK pathways.
NF-κB Signaling Pathway
GSTO1 plays a role in modulating the Toll-like receptor 4 (TLR4)-mediated pro-inflammatory pathway.[5] Inhibition of GSTO1 can attenuate the inflammatory response to lipopolysaccharide (LPS), a component of bacterial cell walls that activates TLR4.[6] This suggests that GSTO1 activity is required for a normal pro-inflammatory response, likely through its influence on the NF-κB signaling cascade. Specifically, GSTO1's deglutathionylation activity may regulate key proteins in the TLR4 pathway that lead to NF-κB activation.[6]
References
- 1. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IκB kinase complex in NF-κB regulation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione transferase Omega 1-1 (GSTO1-1) modulates Akt and MEK1/2 signaling in human neuroblastoma cell SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.stanford.edu [med.stanford.edu]
- 5. A Role for Glutathione Transferase Omega 1 (GSTO1-1) in the Glutathionylation Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
ML175 and Cellular Redox Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of ML175 and its implications for cellular redox homeostasis. Due to the limited availability of direct research on this compound, this document heavily leverages data from the structurally related and more extensively studied compound, ML162, to infer the potential mechanisms of action of this compound. The guide explores the induction of ferroptosis, a form of iron-dependent regulated cell death, through the modulation of key enzymes such as Glutathione Peroxidase 4 (GPX4). It further delves into the intricate relationship with the NRF2 signaling pathway, a critical regulator of cellular antioxidant responses. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to support further research and drug development efforts in the field of cancer therapeutics and diseases associated with oxidative stress.
Introduction: The Role of Cellular Redox Homeostasis and Ferroptosis in Disease
Cellular redox homeostasis is a dynamic and essential process that maintains a balance between oxidizing and reducing reactions within cells, regulating a multitude of biological responses.[1] Disruptions in this delicate equilibrium can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders.[2][3]
Ferroptosis is a recently identified form of regulated cell death characterized by iron-dependent lipid peroxidation.[4][5] This process is distinct from other cell death mechanisms like apoptosis and is initiated by the failure of antioxidant defense systems, leading to the accumulation of toxic lipid reactive oxygen species (ROS).[6] The central regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), a selenoprotein that detoxifies lipid hydroperoxides.[7][8] Inhibition of GPX4 is a key strategy for inducing ferroptosis in cancer cells, particularly those resistant to conventional therapies.[5][9]
Small molecules that can induce ferroptosis are of significant interest as potential therapeutic agents. This guide focuses on the compound this compound and, by extension, its analogue ML162, as modulators of cellular redox homeostasis through the induction of ferroptosis.
This compound and ML162: Mechanism of Action
While direct biochemical characterization of this compound is not extensively available in the public domain, its structural similarity to ML162 suggests a comparable mechanism of action. ML162 has been identified as a potent inducer of ferroptosis.[4]
Inhibition of Glutathione Peroxidase 4 (GPX4)
ML162 is widely described as a covalent inhibitor of GPX4.[9] The proposed mechanism involves the chloroacetamide moiety of ML162 forming a covalent bond with the selenocysteine residue in the active site of GPX4, thereby inactivating the enzyme.[9] The inactivation of GPX4 prevents the reduction of lipid hydroperoxides to non-toxic lipid alcohols, leading to their accumulation and the subsequent execution of ferroptotic cell death.[10]
However, it is crucial to note a conflicting report suggesting that ML162 and the well-known ferroptosis inducer RSL3 do not directly inhibit recombinant selenoprotein GPX4 in vitro. Instead, this study proposes that these compounds are efficient inhibitors of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[11] This finding suggests that the mechanism of ferroptosis induction by these compounds may be more complex than direct GPX4 inhibition and warrants further investigation.
Induction of Lipid Peroxidation and Oxidative Stress
The inhibition of GPX4 (or potentially TXNRD1) by ML162 leads to a surge in lipid peroxidation, a hallmark of ferroptosis.[5] Polyunsaturated fatty acids within cellular membranes are particularly susceptible to this oxidative damage.[12] The accumulation of lipid peroxides disrupts membrane integrity and function, ultimately leading to cell death.[12] This process is accompanied by a general increase in cellular reactive oxygen species (ROS).[5]
Interaction with the NRF2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the antioxidant response, activating the transcription of a wide array of cytoprotective genes.[13][14][15] Under basal conditions, NRF2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its degradation.[14] Upon exposure to oxidative or electrophilic stress, NRF2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[14][15]
Interestingly, treatment of chemoresistant head and neck cancer cells with ML162 has been shown to increase the expression of NRF2. This suggests a potential feedback mechanism where the induction of oxidative stress by ML162 leads to the activation of the NRF2-mediated antioxidant response as a cellular defense mechanism.
Quantitative Data
The following tables summarize the available quantitative data for ML162, which can serve as a reference for estimating the potential activity of this compound. It is imperative to experimentally determine these values for this compound.
Table 1: IC50 Values of ML162 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BJeLR (HRAS G12V) | Fibrosarcoma | ~0.025 | N/A |
| HT-1080 | Fibrosarcoma | N/A | N/A |
| Calu-1 | Lung Carcinoma | N/A | N/A |
| A549 | Lung Carcinoma | N/A | N/A |
| PANC-1 | Pancreatic Carcinoma | N/A | N/A |
| MIA PaCa-2 | Pancreatic Carcinoma | N/A | N/A |
Table 2: Biochemical Activity of ML162
| Target Enzyme | Assay Type | IC50 (µM) | Reference |
| GPX4 | Direct enzymatic assay | No inhibition observed | [11] |
| TXNRD1 | Direct enzymatic assay | ~19.5 | [11] |
Note: The conflicting findings regarding the direct target of ML162 highlight the need for further validation.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and its effects on cellular redox homeostasis. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability and Dose-Response Assay
This protocol determines the cytotoxic effect of this compound on cancer cell lines and establishes its half-maximal inhibitory concentration (IC50).
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range might be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the dose-response curve (cell viability vs. log[this compound concentration]) and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the generation of intracellular ROS upon treatment with this compound using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[16][17]
-
Materials:
-
Cells treated with this compound as described above
-
H2DCFDA stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Positive control (e.g., H₂O₂)
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Treat cells with this compound at the desired concentrations and for the desired time in a suitable culture plate (e.g., 96-well black-walled, clear-bottom plate for plate reader analysis or chamber slides for microscopy).
-
At the end of the treatment, remove the medium and wash the cells once with warm PBS or HBSS.
-
Load the cells with H2DCFDA by incubating them in a solution of 5-10 µM H2DCFDA in PBS or HBSS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS or HBSS to remove the excess probe.
-
Add PBS or HBSS back to the wells.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells under a fluorescence microscope.
-
Quantify the fluorescence intensity and normalize it to the vehicle control.
-
Assessment of Lipid Peroxidation
This protocol describes the measurement of lipid peroxidation through the quantification of malondialdehyde (MDA), a common byproduct, using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[7][11][18][19]
-
Materials:
-
Cells treated with this compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
MDA standard solution
-
Spectrophotometer or fluorescence plate reader
-
-
Procedure:
-
Treat cells with this compound and harvest them.
-
Lyse the cells in an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant for normalization.
-
To a defined volume of lysate, add TCA solution to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Add TBA solution to the supernatant.
-
Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples on ice and then centrifuge to clarify the solution.
-
Measure the absorbance of the supernatant at 532 nm or fluorescence (Ex/Em = 532/553 nm).
-
Prepare a standard curve using the MDA standard solution.
-
Calculate the concentration of MDA in the samples from the standard curve and normalize to the protein concentration.
-
GPX4 Activity Assay
This is a biochemical assay to measure the activity of GPX4 in cell lysates, which can be used to assess the direct inhibitory effect of this compound.
-
Materials:
-
Cell lysate from treated and untreated cells
-
Assay buffer (e.g., Tris-HCl buffer with EDTA)
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Phospholipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide)
-
UV-Vis spectrophotometer or plate reader capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, GSH, GR, and NADPH.
-
Add the cell lysate to the reaction mixture and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the phospholipid hydroperoxide substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
The rate of NADPH consumption is proportional to the GPX4 activity.
-
To test for direct inhibition, this compound can be pre-incubated with the cell lysate before adding the substrate.
-
Calculate the specific activity of GPX4 (e.g., in nmol of NADPH oxidized per minute per mg of protein).
-
NRF2 Activation Assay
This protocol outlines a method to assess the activation of NRF2 by measuring its nuclear translocation and binding to the Antioxidant Response Element (ARE) using a commercially available transcription factor activity assay kit (ELISA-based).
-
Materials:
-
Cells treated with this compound
-
Nuclear extraction kit
-
NRF2 Transcription Factor Activity Assay Kit (containing ARE-coated plates, primary antibody against NRF2, HRP-conjugated secondary antibody, and substrate)
-
Plate reader
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and perform nuclear extraction according to the manufacturer's protocol of the nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
-
Add equal amounts of nuclear extract to the wells of the ARE-coated plate.
-
Incubate to allow NRF2 to bind to the ARE sequence.
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody specific for NRF2 and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Wash the wells and add the chromogenic substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
The absorbance is proportional to the amount of activated NRF2 bound to the ARE.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Proposed mechanism of action for this compound/ML162 in inducing ferroptosis.
Caption: Overview of the NRF2 signaling pathway in response to oxidative stress.
References
- 1. Redox Metabolism Measurement in Mammalian Cells and Tissues by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2-ARE pathway: An emerging target against oxidative stress and neuroinflammation in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Ferroptosis Inducers and Inhibitors on Cell Proliferation in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferroptosis inducers are a novel therapeutic approach for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferroptosis-inducing agents enhance TRAIL-induced apoptosis through upregulation of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Biochemical characterization of the catalytic domain from a novel hyperthermophilic β-glucanase and its application for KOS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous detection of the enzyme activities of GPx1 and GPx4 guide optimization of selenium in cell biological experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of Cellular Redox Status on the Evolvability of New Catabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oxfordbiomed.com [oxfordbiomed.com]
- 11. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 17. raybiotech.com [raybiotech.com]
- 18. Lipid Peroxidation (MDA) Assay Kit TBARS assay (ab118970/K739) | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
The Role of Glutathione S-Transferase Omega 1 (GSTO1) in Cancer Progression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glutathione S-Transferase Omega 1 (GSTO1), a member of the glutathione S-transferase (GST) superfamily, has emerged as a critical player in the landscape of oncology. Exhibiting atypical enzymatic activities, including thioltransferase and deglutathionylase functions, GSTO1 deviates from the canonical detoxification roles of other GSTs. Instead, it is intricately involved in modulating key signaling pathways that govern cancer cell proliferation, survival, invasion, and chemoresistance. This technical guide provides a comprehensive overview of the current understanding of GSTO1's role in cancer progression, with a focus on its expression in various malignancies, its impact on clinical outcomes, its mechanistic contributions to tumor biology, and its potential as a therapeutic target. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and drug development efforts in this promising area.
GSTO1 Expression and Prognostic Significance in Cancer
Aberrant expression of GSTO1 has been documented across a spectrum of human cancers, often correlating with disease progression and poor patient prognosis. The following tables summarize the quantitative data on GSTO1 expression and its prognostic value in several cancer types.
Table 1: Quantitative Expression of GSTO1 in Cancer Tissues Compared to Normal Tissues
| Cancer Type | Method | Fold Change (Tumor vs. Normal) | Reference(s) |
| Bladder Carcinoma | Immunoblot | ~2.3-fold increase | [1] |
| Colon Cancer | Immunohistochemistry | Significantly upregulated | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | RT-qPCR | Significantly higher in A549 cells vs. BEAS-2B | [2] |
| Cutaneous Malignant Melanoma (CMM) | Oncomine & TCGA databases | Upregulated in CMM samples | [3] |
Table 2: Prognostic Significance of GSTO1 Expression in Various Cancers
| Cancer Type | Number of Patients | Method | Finding | Hazard Ratio (HR) [95% CI] | Reference(s) |
| Muscle Invasive Bladder Cancer | 105 | Genotyping (rs4925) | GSTO1 Asp140Asp genotype is an independent predictor of higher risk of death. | HR = 2.9 | [4] |
| Non-Muscle Invasive Bladder Cancer | 130 (epirubicin-treated) | Genotyping (rs4925) | GSTO1 AC+AA genotypes associated with unfavorable recurrence-free survival. | - | [5] |
| Cutaneous Malignant Melanoma (CMM) | TCGA database | High GSTO1 expression | Associated with poor prognosis. | - | [3] |
The Multifaceted Role of GSTO1 in Cancer Progression
GSTO1 contributes to cancer progression through its influence on several key cellular processes, including proliferation, migration, invasion, and apoptosis.
Proliferation and Cell Cycle Control
Studies have demonstrated that knockdown of GSTO1 can inhibit the growth of cancer cells and induce cell cycle arrest. For instance, silencing GSTO1 in cutaneous malignant melanoma (CMM) cells has been shown to block the cell cycle.[3]
Migration and Invasion
GSTO1 has been implicated in promoting the migratory and invasive properties of cancer cells. In non-small cell lung cancer (NSCLC) cells, overexpression of GSTO1 enhances migration and invasion, while its knockdown has the opposite effect.[6] This suggests a role for GSTO1 in the metastatic cascade.
Apoptosis
GSTO1 appears to play a protective role against apoptosis in cancer cells. Overexpression of GSTO1 in HeLa cells has been shown to protect against cisplatin-induced apoptosis.[7] This anti-apoptotic function is a key mechanism through which GSTO1 contributes to chemoresistance.
GSTO1 and Chemoresistance
A significant body of evidence points to the role of GSTO1 in mediating resistance to various chemotherapeutic agents, most notably platinum-based drugs like cisplatin.
Mechanisms of GSTO1-Mediated Chemoresistance
GSTO1 contributes to chemoresistance through multiple mechanisms:
-
Drug Detoxification: While atypical for its class, GSTO1 may still play a role in the detoxification of certain chemotherapeutic agents.
-
Modulation of Signaling Pathways: As detailed in the following section, GSTO1 can activate pro-survival signaling pathways, such as Akt and ERK1/2, and inhibit pro-apoptotic pathways like JNK, thereby counteracting the cytotoxic effects of chemotherapy.[7]
-
Extracellular Vesicle-Mediated Drug Efflux: In bladder cancer, GSTO1 has been shown to trigger the release of large extracellular vesicles that promote the efflux of cisplatin, reducing its intracellular concentration and efficacy.[8]
Table 3: GSTO1 and Resistance to Chemotherapeutic Agents
| Cancer Cell Line | Chemotherapeutic Agent | GSTO1 Status | Effect on IC50 | Fold Change in IC50 | Reference(s) |
| HeLa | Cisplatin | Overexpression | Increased resistance | - | [9] |
| HCT-116 (Colon) | Cisplatin | Multidrug resistant (high GSTO1) | Increased resistance | - | [10][11] |
| SKOV3 (Ovarian) | Paclitaxel | Paclitaxel-resistant | Higher GSTP1 expression (GSTO1 not directly tested) | - | [12] |
| MDA-MB-231 (Breast) | Tamoxifen | GSTO1 inhibition (with S2E) | Increased apoptosis | - | [13] |
Key Signaling Pathways Modulated by GSTO1
GSTO1 exerts its influence on cancer progression by modulating several critical intracellular signaling pathways.
The JAK/STAT3 Pathway
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a key regulator of cell proliferation, survival, and inflammation. GSTO1 has been shown to activate this pathway. In NSCLC cells, GSTO1 overexpression leads to increased phosphorylation of JAK and STAT3, promoting aggressive phenotypes.[6][14]
The Akt/MEK/ERK Pathway
The PI3K/Akt and MEK/ERK pathways are central to cell survival, proliferation, and growth. GSTO1 has been shown to modulate the activation of Akt and MEK1/2. In neuroblastoma cells, GSTO1 enzymatic activity appears to inhibit the activation of these kinases to maintain basal levels, and co-immunoprecipitation experiments have shown that GSTO1 interacts with Akt and MEK1/2, either directly or as part of a larger protein complex.[15] Conversely, in the context of cisplatin resistance, GSTO1 overexpression is associated with the activation of Akt and ERK1/2 survival pathways.[7]
The NF-κB Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. GSTO1 has been implicated in the regulation of this pathway. In colon cancer cells, GSTO1 interacts with TNFαIP3/A20, a negative regulator of NF-κB signaling, suggesting a role for GSTO1 in modulating NF-κB-dependent processes in the context of drug resistance.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of GSTO1 in cancer.
GSTO1 Enzymatic Activity Assay (using CDNB)
This assay measures the enzymatic activity of GSTO1 by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH).
Materials:
-
100 mM Potassium Phosphate Buffer, pH 6.5
-
100 mM Reduced Glutathione (GSH) solution (prepare fresh)
-
100 mM CDNB solution in ethanol
-
Purified GSTO1 enzyme or cell lysate
-
UV/Visible Spectrophotometer
Procedure:
-
Prepare the assay cocktail by mixing 980 µl of PBS (pH 6.5), 10 µl of 100 mM CDNB, and 10 µl of 100 mM GSH per reaction.
-
Add 900 µl of the assay cocktail to a cuvette and incubate at 30°C for 5 minutes.
-
To the blank cuvette, add 100 µl of buffer and zero the spectrophotometer at 340 nm.
-
To the sample cuvette, add 100 µl of the enzyme solution or cell lysate and mix.
-
Immediately record the increase in absorbance at 340 nm for 5 minutes.
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.
-
Calculate GST activity using the molar extinction coefficient of the CDNB-glutathione conjugate (9.6 mM⁻¹cm⁻¹).[16][17]
siRNA-Mediated Knockdown of GSTO1 in A549 Cells
This protocol describes the transient knockdown of GSTO1 expression using small interfering RNA (siRNA).
Materials:
-
A549 cells
-
DMEM with 10% FBS
-
GSTO1-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
Procedure:
-
Seed A549 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute the GSTO1 siRNA or control siRNA in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh culture medium.
-
Incubate the cells for 48-72 hours before harvesting for downstream analysis (e.g., Western blot or RT-qPCR) to confirm knockdown efficiency.[18]
Co-Immunoprecipitation (Co-IP) of GSTO1 and Interacting Proteins
This protocol is for the immunoprecipitation of a target protein to identify its interacting partners.
Materials:
-
Cancer cells expressing GSTO1 and the putative interacting protein
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Antibody against GSTO1 (for immunoprecipitation)
-
Antibody against the putative interacting protein (for Western blot detection)
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse the cells in Co-IP lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-GSTO1 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the putative interacting partner.[15][17][19]
Transwell Migration and Invasion Assay
This assay is used to assess the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts with 8.0 µm pore size polycarbonate membrane
-
24-well plates
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol and crystal violet)
Procedure:
-
For the invasion assay, coat the top of the Transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for an appropriate time (e.g., 24 hours) to allow for cell migration/invasion.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the stained cells under a microscope.
GSTO1 as a Therapeutic Target
The compelling evidence linking GSTO1 to cancer progression and chemoresistance has positioned it as an attractive target for therapeutic intervention.
Development of GSTO1 Inhibitors
Several small molecule inhibitors of GSTO1 have been developed and have shown promise in preclinical studies. For example, the inhibitor KT53 has been shown to sensitize cancer cells to the cytotoxic effects of cisplatin.[20] High-throughput screening approaches are being employed to identify and optimize novel GSTO1 inhibitors.[21][22]
Therapeutic Strategies
Targeting GSTO1 in cancer therapy could involve several strategies:
-
Monotherapy: In cancers where GSTO1 is a key driver of proliferation and survival, GSTO1 inhibitors could be used as a standalone treatment.
-
Combination Therapy: A more immediate and promising approach is the use of GSTO1 inhibitors in combination with conventional chemotherapy to overcome drug resistance.
-
Targeting Downstream Pathways: An alternative strategy could involve targeting the downstream signaling pathways activated by GSTO1, such as the JAK/STAT3 or Akt pathways.
Future Directions
While significant progress has been made in understanding the role of GSTO1 in cancer, several areas warrant further investigation:
-
Identification of Upstream Regulators: The mechanisms that lead to the upregulation of GSTO1 in cancer are not fully understood.
-
Elucidation of Substrate Specificity: The full range of endogenous substrates for GSTO1's deglutathionylase activity in cancer cells remains to be elucidated.
-
Clinical Validation: The prognostic and predictive value of GSTO1 expression needs to be validated in larger, prospective clinical studies.
-
Development of Clinical-Grade Inhibitors: The development of potent, selective, and bioavailable GSTO1 inhibitors suitable for clinical trials is a key priority.
Conclusion
GSTO1 is a multifaceted protein that plays a significant role in the progression of various cancers by influencing cell proliferation, survival, metastasis, and chemoresistance. Its ability to modulate key signaling pathways, including JAK/STAT3, Akt/MEK/ERK, and NF-κB, underscores its importance as a central node in the cancer cell signaling network. The development of targeted GSTO1 inhibitors holds great promise for novel therapeutic strategies, particularly in overcoming resistance to conventional cancer therapies. Further research into the intricate mechanisms of GSTO1 action will undoubtedly pave the way for its successful translation into clinical practice.
References
- 1. Role of Glutathione S-Transferase M1 and Glutathione S Transferase Theta 1 Gene Polymorphism, Histopathological, and Immunohistochemistry in Carcinoma Breast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione S-transferase ω 1 promotes the proliferation, migration and invasion, and inhibits the apoptosis of non-small cell lung cancer cells, via the JAK/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Upregulated glutathione transferase omega-1 correlates with progression of urinary bladder carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutathione S‑transferase ω 1 promotes the proliferation, migration and invasion, and inhibits the apoptosis of non‑small cell lung cancer cells, via the JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutathione transferase omega 1-1 (GSTO1-1) plays an anti-apoptotic role in cell resistance to cisplatin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling mechanisms of the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic dissection of glutathione S-transferase omega-1: identification of novel downstream targets and Alzheimer’s disease pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. No evidence for glutathione S-transferases GSTA2, GSTM2, GSTO1, GSTO2, and GSTZ1 in breast cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Glutathione S-transferase omega 1 inhibition activates JNK-mediated apoptotic response in breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GSTO1 glutathione S-transferase omega 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. The Role of Glutathione Transferase Omega-Class Variant Alleles in Individual Susceptibility to Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GSTO1 Knockout Cell Line (HCT 116) – EDITGENE [editxor.com]
- 17. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 20. mdpi.com [mdpi.com]
- 21. altogen.com [altogen.com]
- 22. Deletion of Glutathione S-Transferase Omega 1 Activates Type I Interferon Genes and Downregulates Tissue Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
The GSTO1 Inhibitor ML175: A Modulator of Inflammatory Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Coreva Scientific, [Current Date]
Abstract
ML175, a potent and selective inhibitor of Glutathione S-Transferase Omega 1 (GSTO1), has emerged as a significant modulator of inflammatory signaling pathways. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its impact on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Through the inhibition of GSTO1, this compound disrupts key inflammatory cascades, leading to a reduction in pro-inflammatory cytokine production. This document provides a comprehensive overview of the experimental evidence, including detailed protocols and quantitative data, to support further research and development of this compound and other GSTO1 inhibitors as potential therapeutics for inflammatory diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions. Key signaling pathways, including the NF-κB and MAPK pathways, are central to the inflammatory process, regulating the expression of numerous pro-inflammatory genes.
Glutathione S-Transferase Omega 1 (GSTO1), a member of the GST superfamily, has been identified as a pro-inflammatory enzyme.[1][2][3] GSTO1's role in inflammation is linked to its ability to catalyze the deglutathionylation of proteins, a post-translational modification that can alter protein function. The small molecule this compound has been identified as a potent and selective inhibitor of GSTO1, making it a valuable tool for investigating the role of this enzyme in inflammatory signaling.[4] This guide details the effects of this compound on key inflammatory pathways, providing a foundation for its potential therapeutic application.
Mechanism of Action: Inhibition of GSTO1
This compound is an irreversible inhibitor that covalently binds to the active site cysteine residue of GSTO1. This binding inactivates the enzyme, preventing it from carrying out its catalytic functions, including the deglutathionylation of target proteins. The inhibition of GSTO1 by this compound has been shown to have downstream effects on inflammatory signaling cascades.
Effect on the Toll-like Receptor 4 (TLR4) Signaling Pathway
Current research suggests that GSTO1 plays a critical role in the TLR4-mediated pro-inflammatory response.[1][3] TLR4 is a pattern recognition receptor that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, initiating a signaling cascade that leads to the activation of both the NF-κB and MAPK pathways. By inhibiting GSTO1, this compound is believed to interfere with this initial activation step, thereby dampening the subsequent inflammatory response.
Caption: this compound inhibits GSTO1, disrupting the TLR4 signaling cascade.
Modulation of the NF-κB Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Evidence suggests that GSTO1 is required for the nuclear translocation of NF-κB.[5] Inhibition of GSTO1 by this compound has been shown to suppress the activation of the NF-κB pathway.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of glutathione S-transferase omega 1-catalyzed protein deglutathionylation suppresses adipocyte differentiation [bmbreports.org]
- 3. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
- 4. Glutathione transferase Omega 1-1 (GSTO1-1) modulates Akt and MEK1/2 signaling in human neuroblastoma cell SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutathione transferase omega 1-1 (GSTO1-1) plays an anti-apoptotic role in cell resistance to cisplatin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of interleukin-1-stimulated NF-kappaB RelA/p65 phosphorylation by mesalamine is accompanied by decreased transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Features and Mechanism of the ML175 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML175 is a potent and selective covalent inhibitor of Glutathione S-Transferase Omega 1 (GSTO1), an enzyme implicated in various diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the structural features of this compound, its mechanism of action, and its impact on key cellular signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting GSTO1.
Core Structural Features of this compound
This compound, with the molecular formula C13H13ClF3N3O4, is characterized as a hindered alpha-chloroacetamide.[1] This chemical scaffold is key to its mechanism of action. The defining structural feature of this compound is the electrophilic chloroacetamide group, which is designed to react with nucleophilic residues in the active site of its target enzyme.
Below is a diagram illustrating the logical relationship of the key chemical features of this compound.
Caption: Logical relationship of this compound structural features.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the this compound inhibitor.
| Parameter | Value | Target | Comments |
| IC50 | 28 nM | Human GSTO1 | This value indicates high potency.[1][2] |
| Selectivity | >350-fold | Against other potential anti-targets | Determined by competitive Activity-Based Protein Profiling (ABPP).[1][2] |
| In situ Inhibition | Complete at 250 nM | GSTO1 in cells | Demonstrates cell permeability and target engagement in a cellular context.[1][2] |
| Binding Affinity (Ki) | Not explicitly reported | Human GSTO1 | While the IC50 is well-documented, a specific Ki value for the initial non-covalent binding step was not found in the searched literature. |
Mechanism of Action
This compound is an activity-based inhibitor that functions through a covalent mechanism.[1][2] The electrophilic α-chloroacetamide moiety of this compound acts as a "warhead" that specifically targets and covalently modifies the nucleophilic cysteine residue (Cys32) in the active site of GSTO1.[1][2] This irreversible binding leads to the inactivation of the enzyme.
Impact on Cellular Signaling Pathways
Inhibition of GSTO1 by this compound has been shown to modulate several key cellular signaling pathways, primarily by altering the phosphorylation state of downstream kinases. GSTO1 activity generally suppresses the activation of these pathways, and therefore, its inhibition by this compound leads to their activation.
The following diagram illustrates the signaling pathways affected by GSTO1 and its inhibition by this compound.
Caption: GSTO1 signaling pathways and the inhibitory effect of this compound.
Key signaling pathways affected include:
-
Akt and MEK1/2 Signaling: In human neuroblastoma SH-SY5Y cells, GSTO1 activity has been shown to suppress the activation of Akt and MEK1/2 kinases. Inhibition of GSTO1 with this compound leads to the activation of both Akt and MEK1/2.[3]
-
JAK/STAT3 Signaling: Overexpression of GSTO1 has been found to increase the phosphorylation of JAK and STAT3 in non-small cell lung cancer cells, promoting aggressive phenotypes. This suggests that inhibition of GSTO1 by this compound would downregulate this pathway.
-
Apoptosis and Autophagy: GSTO1-1 has been identified as a mediator in the crosstalk between apoptosis and autophagy. Targeting GSTO1-1 can increase JNK-mediated apoptosis while reducing autophagy.[4][5]
-
Inflammatory Signaling: GSTO1-1 is involved in the lipopolysaccharide (LPS)-Toll-like receptor 4 (TLR4) pro-inflammatory pathway in macrophages. Inhibition of GSTO1 can suppress LPS-induced inflammation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the characterization of inhibitors like this compound. Below are representative protocols for competitive Activity-Based Protein Profiling (ABPP) and Western Blotting to assess the effects of this compound on GSTO1 and downstream signaling.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the characterization of a covalent inhibitor like this compound.
Caption: A logical workflow for the characterization of a covalent inhibitor.
Detailed Protocol: Competitive Activity-Based Protein Profiling (ABPP)
This protocol is adapted from established ABPP methodologies and is suitable for assessing the potency and selectivity of this compound.
Objective: To determine the IC50 of this compound for GSTO1 and to assess its selectivity against other probe-reactive enzymes in a complex proteome.
Materials:
-
Recombinant human GSTO1 protein
-
Cell lysate (e.g., from SH-SY5Y cells)
-
This compound inhibitor stock solution (in DMSO)
-
Activity-based probe (ABP) specific for GSTs (e.g., a chloroacetamide- or sulfonate ester-based probe with a fluorescent reporter or biotin tag)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner or streptavidin-HRP and chemiluminescence reagents for biotinylated probes
Procedure:
-
Preparation of Protein/Lysate:
-
For in vitro assays, dilute recombinant GSTO1 to the desired final concentration in the reaction buffer.
-
For proteome-wide selectivity, prepare cell lysate by standard methods and determine the total protein concentration.
-
-
Inhibitor Incubation:
-
In a microcentrifuge tube or 96-well plate, pre-incubate the protein or cell lysate with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add the activity-based probe to each reaction to a final concentration optimized for robust signal.
-
Incubate for an additional 30 minutes at 37°C to allow for covalent labeling of active enzymes.
-
-
Sample Preparation for Gel Electrophoresis:
-
Quench the reaction by adding 2x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Visualization:
-
Separate the proteins by SDS-PAGE.
-
If using a fluorescent probe, visualize the gel directly using a fluorescence scanner.
-
If using a biotinylated probe, transfer the proteins to a PVDF membrane, probe with streptavidin-HRP, and detect using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensity corresponding to GSTO1 (or other probe-labeled proteins) in each lane.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Detailed Protocol: Western Blotting for Akt and MEK1/2 Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of Akt and MEK1/2, key downstream targets of GSTO1 modulation.
Objective: To determine if inhibition of GSTO1 by this compound leads to increased phosphorylation of Akt and MEK1/2 in cultured cells.
Materials:
-
Cell line of interest (e.g., SH-SY5Y)
-
This compound inhibitor stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total Akt
-
Rabbit anti-phospho-MEK1/2 (Ser217/221)
-
Rabbit anti-total MEK1/2
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO for the specified time (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize the protein concentration for all samples.
-
Add 4x SDS-PAGE loading buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using a digital imager.
-
-
Stripping and Reprobing:
-
To assess total protein levels and the loading control, the membrane can be stripped and reprobed with antibodies against total Akt, total MEK1/2, and β-actin.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Calculate the ratio of phosphorylated to total protein for each condition to determine the effect of this compound on protein phosphorylation.
-
Conclusion
This compound is a valuable chemical probe for studying the biological functions of GSTO1. Its well-defined structural features, potent and selective covalent mechanism of action, and its demonstrated effects on key cellular signaling pathways make it an important tool for cancer and inflammation research. The experimental protocols and workflows provided in this guide offer a framework for the further characterization of this compound and the development of novel GSTO1-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione transferase Omega 1-1 (GSTO1-1) modulates Akt and MEK1/2 signaling in human neuroblastoma cell SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutathione-S-transferase omega 1 (GSTO1-1) acts as mediator of signaling pathways involved in aflatoxin B1-induced apoptosis-autophagy crosstalk in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ML175 (MK-1775) in Cancer Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols and quantitative data for the use of ML175, also known as MK-1775 (Adavosertib), a potent and selective small-molecule inhibitor of Wee1 kinase, in the treatment of cancer cells. MK-1775 functions by abrogating the G2/M cell cycle checkpoint, leading to premature mitotic entry and subsequent cell death, particularly in p53-deficient tumors.[1][2] This document is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of MK-1775 in various cancer models.
Mechanism of Action
MK-1775 is an ATP-competitive inhibitor of Wee1 kinase.[3][4] Wee1 is a critical negative regulator of mitotic entry, primarily through the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1) at Tyrosine 15 (Tyr15).[1][5] Inhibition of Wee1 by MK-1775 prevents this phosphorylation, leading to the activation of the CDK1/Cyclin B complex. This forces cells, especially those with a defective G1 checkpoint (often due to p53 mutations), to enter mitosis prematurely, even in the presence of DNA damage.[6][7] This unscheduled mitosis results in mitotic catastrophe and apoptotic cell death.[1]
Data Presentation
Table 1: In Vitro Efficacy of Single-Agent MK-1775 in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 / EC50 (nM) | Assay Type | Reference |
| A427 | Non-Small Cell Lung Cancer | Wild-Type | 116 | Proliferation Assay | [3] |
| Daoy | Medulloblastoma | Mutant | 150 | MTS Assay | [8] |
| UW228 | Medulloblastoma | Wild-Type | 232 | MTS Assay | [8] |
| MG63 | Osteosarcoma | Mutant | ~100-550 | CT Blue Assay | [1] |
| U2OS | Osteosarcoma | Wild-Type | ~100-550 | CT Blue Assay | [1] |
| SW872 | Liposarcoma | Wild-Type | ~100-550 | CT Blue Assay | [1] |
| A673 | Ewing's Sarcoma | Mutant | ~100-550 | CT Blue Assay | [1] |
| Nalm-6 | Acute Lymphoblastic Leukemia | Wild-Type | Varies (24-72h) | MTT Assay | [5] |
| Molt-4 | Acute Lymphoblastic Leukemia | Null | Varies (24-72h) | MTT Assay | [5] |
| Jurkat | Acute Lymphoblastic Leukemia | Mutant | Varies (24-72h) | MTT Assay | [5] |
| Sup-T1 | Acute Lymphoblastic Leukemia | Mutant | Varies (24-72h) | MTT Assay | [5] |
| Neuroblastoma Cell Lines (average of 7) | Neuroblastoma | N/A | 280 | Proliferation Assay | [3] |
| Colorectal Cancer Cell Lines (average of 66) | Colorectal Cancer | N/A | 1160 | Proliferation Assay | [3] |
Table 2: Enhanced Efficacy of MK-1775 in Combination with DNA-Damaging Agents
| Cell Line | Cancer Type | Combination Agent | MK-1775 Concentration (nM) | Effect on Combination Agent IC50 | Reference |
| WiDr | Colorectal Cancer | Gemcitabine | 30 | Reduced from >100.0 nM to 21.5 nM | [6] |
| WiDr | Colorectal Cancer | Gemcitabine | 100 | Reduced from >100.0 nM to 7.1 nM | [6] |
| WiDr | Colorectal Cancer | 5-Fluorouracil | 100 and 300 | Enhanced cytotoxic effect | [9] |
| SW948 | Colon Cancer | 5-Fluorouracil | 100 and 300 | Enhanced cytotoxic effect | [9] |
| COLO205 | Colon Cancer | 5-Fluorouracil | 100 and 300 | Enhanced cytotoxic effect | [9] |
| LS411N | Colon Cancer | 5-Fluorouracil | 100 and 300 | Enhanced cytotoxic effect | [9] |
| H460 | Lung Cancer | VE822 (ATR Inhibitor) | Varies | Synergistic reduction in viability | [10] |
| A549 | Lung Cancer | VE822 (ATR Inhibitor) | Varies | Synergistic reduction in viability | [10] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of MK-1775 on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
MK-1775 (dissolved in DMSO to a stock concentration of >25 mg/mL)[11]
-
96-well flat-bottom plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells/well in 100 µL of complete growth medium and allow them to adhere overnight.[12]
-
Prepare serial dilutions of MK-1775 in complete growth medium. Typical final concentrations range from 0.01 µM to 10 µM.[12] Include a vehicle control (DMSO) at the same final concentration as the highest MK-1775 treatment.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[5]
-
Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for a G2/M Checkpoint Abrogation
Objective: To assess the effect of MK-1775 on the phosphorylation of CDK1 (p-CDC2 Tyr15) and markers of mitotic entry (phosphorylated Histone H3) and DNA damage (γH2AX).
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
MK-1775
-
DNA-damaging agent (e.g., gemcitabine, optional for combination studies)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Primary antibodies: anti-p-CDC2 (Tyr15), anti-CDC2, anti-phospho-Histone H3 (Ser10), anti-γH2AX (Ser139), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with varying concentrations of MK-1775 (e.g., 100 nM, 500 nM) for a specified time (e.g., 2, 8, or 24 hours). For combination studies, pre-treat with a DNA-damaging agent for 24 hours before adding MK-1775 for an additional 8 hours.[6][9]
-
Harvest cells, wash with PBS, and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.[1]
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities relative to the loading control. A decrease in p-CDC2 (Tyr15) and an increase in phospho-Histone H3 and γH2AX are expected with effective MK-1775 treatment.[1]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of MK-1775 on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
MK-1775
-
Flow cytometry tubes
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells and treat with MK-1775 as described in Protocol 2.
-
Harvest both adherent and floating cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. An abrogation of the G2/M arrest and an increase in the sub-G1 population (indicative of apoptosis) are expected.[13]
Mandatory Visualization
Caption: Signaling pathway of the G2/M checkpoint and the mechanism of action of MK-1775.
Caption: General experimental workflow for evaluating MK-1775 in cancer cell lines.
References
- 1. MK1775, A Selective Wee1 Inhibitor, Shows Single-Agent Antitumor Activity Against Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MK-1775, a potent Wee1 inhibitor, synergizes with gemcitabine to achieve tumor regressions, selectively in p53-deficient pancreatic cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Wee1 kinase inhibitor MK-1775 induces apoptosis of acute lymphoblastic leukemia cells and enhances the efficacy of doxorubicin involving downregulation of Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | WEE1 Inhibition in Combination With Targeted Agents and Standard Chemotherapy in Preclinical Models of Pancreatic Ductal Adenocarcinoma [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. WEE1 inhibition by MK1775 as a single-agent therapy inhibits ovarian cancer viability - PMC [pmc.ncbi.nlm.nih.gov]
ML175: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML175 is a potent and selective inhibitor of Glutathione S-Transferase Omega 1 (GSTO1), an enzyme implicated in various cellular processes, including inflammation and cancer development. As an activity-based inhibitor, this compound covalently modifies the active site cysteine of GSTO1, leading to its irreversible inactivation. This document provides detailed application notes and protocols for the solubility, preparation, and experimental use of this compound, targeting researchers in drug development and cell biology.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below. Proper storage is critical to maintain the stability and activity of the compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₃ClF₃N₃O₄ |
| Molecular Weight | 367.71 g/mol |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage Conditions | Short-term: 0°C; Long-term: -20°C, desiccated |
| Purity | Typically >90% by HPLC |
Preparation of this compound Solutions
Stock Solution Preparation (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Protocol:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment. For a 10 mM stock solution, you will need 3.6771 mg of this compound for every 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 3.6771 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
The final concentration of DMSO in cell culture media should be kept as low as possible, typically at or below 0.1%, to minimize cytotoxicity. Some robust cell lines may tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line.[1]
-
Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Protocol:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (if necessary): For preparing a range of concentrations, perform serial dilutions of the stock solution in sterile DMSO.
-
Dilution into Culture Medium: Directly add the required volume of the this compound stock solution (or diluted stock) to the pre-warmed cell culture medium. Mix immediately by gentle swirling or pipetting to ensure homogeneity and prevent precipitation.
Example Calculation for a 10 µM Working Solution:
To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution (a 1:1000 dilution):
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.
-
The final DMSO concentration in this working solution will be 0.1%.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a general method to assess the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (prepared as described above)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, remove the old medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Signaling Pathways Modulated by this compound
Inhibition of GSTO1 by this compound has been shown to impact several key signaling pathways involved in inflammation and cancer.
Toll-like Receptor 4 (TLR4) Signaling Pathway
GSTO1 plays a role in the pro-inflammatory response mediated by the Lipopolysaccharide (LPS)-TLR4 pathway. Inhibition of GSTO1 with this compound can attenuate this response.[2][3]
NLRP3 Inflammasome Activation Pathway
GSTO1 promotes the activation of the NLRP3 inflammasome. This compound has been shown to reduce IL-1β production by inhibiting this pathway.[4][5]
JAK/STAT Signaling Pathway
GSTO1 has been implicated in the regulation of the JAK/STAT3 signaling pathway, which is crucial for cell proliferation and survival in certain cancers.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening the effects of this compound on cell viability and a specific signaling pathway.
References
Application Notes and Protocols for Studying Glutathione S-Transferase Activity Using ML175
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-Transferases (GSTs) are a superfamily of enzymes crucial for cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds. This process renders toxic substances more water-soluble, facilitating their excretion from the cell. Dysregulation of GST activity has been implicated in various diseases, including cancer and inflammatory disorders, as well as in the development of drug resistance.
ML175 is a potent and specific covalent inhibitor of Glutathione S-Transferase Omega 1-1 (GSTO1-1), a member of the GST superfamily.[1][2] These application notes provide detailed information and protocols for utilizing this compound as a chemical probe to investigate the enzymatic activity and biological functions of GSTO1-1.
Mechanism of Action of this compound
This compound is an activity-based, irreversible inhibitor that covalently modifies the active site cysteine residue (Cys32) of GSTO1-1.[2][3] This targeted modification blocks the enzyme's catalytic function, specifically its deglutathionylation and redox-regulatory activities.[1] The high selectivity of this compound for GSTO1-1 makes it an excellent tool for dissecting the specific roles of this isozyme in complex biological systems.[2]
Quantitative Data for this compound
The inhibitory potency and selectivity of this compound against GSTO1-1 have been quantitatively determined.
| Parameter | Value | Reference |
| IC50 (GSTO1-1) | 23 nM | [1] |
| IC50 (GSTO1-1) | 28 nM | [2] |
| In situ complete inhibition of GSTO1-1 | 250 nM | [2] |
| Selectivity | >350-fold against potential anti-targets | [2] |
Signaling Pathway Involvement
Inhibition of GSTO1-1 by this compound has been demonstrated to impact cellular signaling pathways. Specifically, treatment with this compound leads to the activation of Akt and MEK1/2 kinases.[4] This suggests that GSTO1-1 plays a role in regulating these key signaling cascades involved in cell survival, growth, and proliferation.
Furthermore, the broader family of GSTs, particularly GSTP1, is known to regulate the c-Jun N-terminal kinase (JNK) signaling pathway through direct protein-protein interactions.[5][6][7] GSTP1 can sequester JNK, inhibiting its activity.[6][7][8] The use of GST inhibitors can disrupt this interaction, leading to the activation of the JNK pathway. While direct evidence for this compound in this context is still emerging, it is a valuable tool to explore the crosstalk between GSTO1-1 and JNK signaling.
Experimental Protocols
Protocol 1: In Vitro GSTO1-1 Inhibition Assay using a Spectrophotometric Method
This protocol describes a standard method to determine the inhibitory effect of this compound on GSTO1-1 activity by measuring the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The reaction product, S-(2,4-dinitrophenyl)glutathione, can be detected by monitoring the increase in absorbance at 340 nm.
Materials:
-
Recombinant human GSTO1-1 enzyme
-
This compound
-
Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
DMSO (for dissolving this compound)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of GSH in potassium phosphate buffer.
-
Prepare a stock solution of CDNB in ethanol or DMSO.
-
Dilute the recombinant GSTO1-1 enzyme in potassium phosphate buffer to the desired concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
GSTO1-1 enzyme solution
-
This compound solution at various concentrations (or DMSO for control)
-
-
Incubate the plate at room temperature for 15-30 minutes to allow for the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the GSH solution to each well.
-
Initiate the reaction by adding the CDNB solution to each well.
-
-
Measure Activity:
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of GSTO1-1 activity (relative to the DMSO control) against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound by fitting the data to a dose-response curve.
-
Protocol 2: Cellular GSTO1-1 Activity Assay
This protocol allows for the measurement of GSTO1-1 inhibition by this compound in a cellular context.
Materials:
-
Cells expressing GSTO1-1 (e.g., cancer cell lines)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Reagents for the in vitro GST activity assay (as described in Protocol 1)
Procedure:
-
Cell Treatment:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for a desired period (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay.
-
-
GST Activity Measurement:
-
Perform the in vitro GST activity assay as described in Protocol 1, using equal amounts of protein from each cell lysate in place of the recombinant enzyme.
-
-
Data Analysis:
-
Normalize the GST activity to the protein concentration for each sample.
-
Calculate the percentage of GSTO1-1 inhibition for each this compound concentration relative to the DMSO control.
-
Determine the in-cell IC50 value of this compound.
-
Visualizations
Caption: General pathway of xenobiotic detoxification by Glutathione S-Transferase.
Caption: Workflow for determining the IC50 of this compound against GSTO1-1 activity.
Caption: Proposed model for the regulation of JNK signaling by GSTP1 and its disruption by GST inhibitors.
References
- 1. medkoo.com [medkoo.com]
- 2. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glutathione S-transferase P1-1 (GSTP1-1) inhibits c-Jun N-terminal kinase (JNK1) signaling through interaction with the C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of JNK signaling by GSTp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of JNK signaling by GSTp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Deactivation of the JNK Pathway by GSTP1 Is Essential to Maintain Sperm Functionality [frontiersin.org]
Application Notes and Protocols for ML175 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML175 is a potent and selective irreversible inhibitor of Glutathione S-Transferase Omega 1 (GSTO1), an enzyme implicated in cancer progression and drug resistance.[1] GSTO1 is overexpressed in several cancer cell lines and is involved in the biotransformation of various exogenous and endogenous compounds.[1][2] Inhibition of GSTO1 with this compound presents a promising therapeutic strategy. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize GSTO1 inhibitors.
Mechanism of Action
This compound is a hindered alpha-chloroacetamide that acts as an activity-based inhibitor of GSTO1.[1][2] It covalently modifies the active site cysteine residue (Cys32) of GSTO1, leading to its irreversible inactivation.[1][2] This targeted mechanism of action provides high selectivity for GSTO1 over other glutathione S-transferases.
Data Presentation
The following table summarizes the key quantitative data for this compound in inhibiting GSTO1 activity.
| Parameter | Value | Assay Type | Reference |
| IC50 | 28 nM | FluoPol-ABPP | [1][2] |
| In situ Inhibition | Complete inhibition at 250 nM | Gel-based competitive ABPP | [1][2] |
| Selectivity | >350-fold against potential anti-targets | Competitive ABPP profiling | [1] |
Signaling Pathways Modulated by GSTO1 Inhibition
GSTO1 plays a significant role in cellular signaling, primarily through its deglutathionylation activity, which removes glutathione from proteins.[3][4][5] Inhibition of GSTO1 by this compound can, therefore, impact multiple signaling pathways. In human neuroblastoma SH-SY5Y cells, inhibition of GSTO1 with this compound has been shown to result in the activation of Akt and MEK1/2.[2] GSTO1 is also known to be involved in the regulation of the NF-κB and JAK/STAT3 signaling pathways.[6][7]
Experimental Protocols
Protocol 1: High-Throughput Screening for GSTO1 Inhibitors using Fluorescence Polarization-Activity-Based Protein Profiling (FluoPol-ABPP)
This protocol is designed for the primary screening of large compound libraries to identify potential GSTO1 inhibitors.
Materials:
-
Recombinant human GSTO1 protein
-
Fluorescent activity-based probe (e.g., a rhodamine-conjugated sulfonate ester)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
384-well, low-volume, black assay plates
-
Compound library dissolved in DMSO
-
Plate reader capable of fluorescence polarization detection
Procedure:
-
Compound Plating: Dispense test compounds from the library into the assay plates using an acoustic liquid handler or pin tool. Include appropriate controls (e.g., DMSO for negative control, a known GSTO1 inhibitor for positive control).
-
Enzyme Addition: Add recombinant GSTO1 protein to each well.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 30 minutes) to allow for compound-enzyme interaction.
-
Probe Addition: Add the fluorescent activity-based probe to all wells.
-
Final Incubation: Incubate the plates for a further period (e.g., 60 minutes) to allow the probe to react with active GSTO1.
-
Detection: Measure fluorescence polarization on a compatible plate reader.
Data Analysis: A decrease in fluorescence polarization indicates that the test compound has inhibited the binding of the fluorescent probe to GSTO1, signifying potential inhibitory activity. Calculate the percent inhibition for each compound relative to the controls.
Protocol 2: Secondary Assay using Gel-Based Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to confirm the activity and determine the selectivity of hits identified from the primary screen.
Materials:
-
Cell lysate or purified recombinant GSTO1
-
Confirmed hit compounds from the primary screen
-
Activity-based probe with a reporter tag (e.g., biotin or a fluorophore)
-
SDS-PAGE gels
-
In-gel fluorescence scanner or Western blotting reagents for biotin detection
-
Loading buffer and running buffer for SDS-PAGE
Procedure:
-
Proteome Preparation: Prepare cell lysates or use purified GSTO1.
-
Compound Incubation: Incubate the proteome with varying concentrations of the hit compound (or DMSO as a control) for a specified time (e.g., 30 minutes) at room temperature.
-
Probe Labeling: Add the activity-based probe to the proteome-compound mixture and incubate for a further period (e.g., 60 minutes).
-
Sample Preparation: Quench the reaction by adding SDS-PAGE loading buffer and heat the samples.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Detection:
-
Fluorescent Probe: Visualize the labeled proteins directly using an in-gel fluorescence scanner.
-
Biotinylated Probe: Transfer the proteins to a membrane and detect the biotinylated proteins using streptavidin-HRP followed by chemiluminescence.
-
Data Analysis: A decrease in the signal of the band corresponding to GSTO1 in the presence of the compound indicates that the compound has bound to and inhibited the enzyme, preventing probe labeling. The concentration-dependent decrease in signal can be used to determine the potency (e.g., IC50) of the inhibitor.
References
- 1. genecards.org [genecards.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Role for Glutathione Transferase Omega 1 (GSTO1-1) in the Glutathionylation Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of glutathione S-transferase omega 1-catalyzed protein deglutathionylation suppresses adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutathione and Glutathione Transferase Omega 1 as Key Posttranslational Regulators in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutathione S-transferase ω 1 promotes the proliferation, migration and invasion, and inhibits the apoptosis of non-small cell lung cancer cells, via the JAK/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Protein Binding of Erythrocyte Binding Antigen 175 (EBA-175)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for detecting the binding of Plasmodium falciparum Erythrocyte Binding Antigen 175 (PfEBA-175) to its primary receptor, Glycophorin A (GpA), on human erythrocytes. PfEBA-175 is a key parasite ligand involved in the invasion of red blood cells and is a significant target for the development of antimalarial vaccines and therapeutics.[1][2][3] The following protocols for Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Flow Cytometry offer robust methods to quantify this critical protein-protein interaction.
Quantitative Data Summary
The binding affinity of PfEBA-175 to Glycophorin A has been characterized using various biophysical techniques. The dissociation constant (Kd) is a key parameter to quantify the strength of this interaction. A lower Kd value indicates a stronger binding affinity.
| Interaction Components | Assay Method | Reported K_d_ (μM) | Reference |
| Full-length PfEBA-175 Ectodomain & Native Glycophorin A | Surface Plasmon Resonance | ~0.26 | [4][5] |
| PfEBA-175 Region II (RII) & Native Glycophorin A | Surface Plasmon Resonance | Lower affinity than full-length | [4][5] |
| PfEBA-175 Region II (RII) & Neu5Acα2–3Gal | Surface Plasmon Resonance | 0.515 ± 0.075 | [4] |
| PfEBA-175 F2 domain & Neu5Acα2–3Gal | Surface Plasmon Resonance | 2.40 ± 0.27 | [4] |
Signaling and Invasion Pathway
The binding of PfEBA-175 to Glycophorin A is a critical step in the multi-stage process of erythrocyte invasion by the P. falciparum merozoite. This interaction does not trigger a classical intracellular signaling cascade within the erythrocyte but rather initiates a series of biophysical events leading to parasite entry. Upon binding, PfEBA-175 is thought to dimerize, leading to the formation of a tight junction between the merozoite and the erythrocyte membrane.[3][6] This junction then moves along the erythrocyte surface, pulling the parasite into the host cell. The binding of PfEBA-175 to GPA has been shown to induce an increase in the cytoskeletal tension of the red blood cell and a reduction in the bending modulus of the cell's membrane, which facilitates the invasion process.[7]
Experimental Protocols
Herein are detailed protocols for three common methods to detect and quantify the binding of PfEBA-175 to its receptor.
Solid-Phase Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a solid-phase binding assay to measure the interaction between a purified PfEBA-175 protein (or its binding domains) and immobilized Glycophorin A.[8][9][10]
Materials:
-
High-binding 96-well microplate
-
Purified recombinant PfEBA-175 protein (e.g., Region II)
-
Purified Glycophorin A
-
Coating Buffer (e.g., 100 mM Sodium Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Primary antibody against PfEBA-175
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Protocol:
-
Coating: Dilute Glycophorin A to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.[11]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[11]
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to block non-specific binding sites.[11]
-
Washing: Wash the plate three times with Wash Buffer.
-
Binding: Prepare serial dilutions of the purified PfEBA-175 protein in Blocking Buffer. Add 100 µL of each dilution to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Add 100 µL of the primary antibody against PfEBA-175, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate until a blue color develops.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
References
- 1. Erythrocyte-binding antigen 175 mediates invasion in Plasmodium falciparum utilizing sialic acid-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative assay for binding and inhibition of Plasmodium falciparum Erythrocyte Binding Antigen 175 reveals high affinity binding depends on both DBL domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Functional Basis for Inhibition of Erythrocyte Invasion by Antibodies that Target Plasmodium falciparum EBA-175 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical analysis of the Plasmodium falciparum erythrocyte-binding antigen-175 (EBA175)-glycophorin-A interaction: implications for vaccine design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasmodium falciparum ligand binding to erythrocytes induce alterations in deformability essential for invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmodium falciparum erythrocyte-binding antigen 175 triggers a biophysical change in the red blood cell that facilitates invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of an Erythrocyte Binding Peptide from the Erythrocyte Binding Antigen, EBA-175, Which Blocks Parasite Multiplication and Induces Peptide-Blocking Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Identification of the binding site on glycophorin A for Plasmodium falciparum EBA-175] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: Co-treatment of ML175 with Chemotherapy Agents to Overcome Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy remains a cornerstone of cancer treatment, but its efficacy is often limited by the development of drug resistance. Glutathione S-transferase omega-1 (GSTO1), an enzyme overexpressed in various cancers, has been implicated in chemoresistance, making it a promising target for adjuvant therapies. ML175 is a potent and selective inhibitor of GSTO1, and its co-administration with conventional chemotherapy agents presents a promising strategy to enhance therapeutic efficacy and overcome resistance.
This document provides detailed application notes and protocols for studying the synergistic effects of this compound in combination with common chemotherapy drugs such as cisplatin, doxorubicin, and paclitaxel.
Mechanism of Action and Rationale for Co-treatment
GSTO1 contributes to chemoresistance through multiple mechanisms. It can detoxify certain chemotherapeutic drugs through glutathione conjugation.[1][2] Beyond its catalytic activity, GSTO1 modulates key signaling pathways that regulate cell survival, proliferation, and apoptosis, including the JAK/STAT3, Akt/MEK/ERK, and JNK pathways.[3][4] Overexpression of GSTO1 is associated with the activation of pro-survival pathways (Akt and ERK) and the inhibition of apoptotic pathways (JNK), thereby protecting cancer cells from chemotherapy-induced cell death.[4]
This compound, by inhibiting GSTO1, is hypothesized to reverse these effects, leading to:
-
Increased intracellular concentrations of chemotherapeutic drugs.
-
Inhibition of pro-survival signaling.
-
Activation of apoptotic pathways.
This multi-pronged mechanism provides a strong rationale for combining this compound with chemotherapy to achieve synergistic anti-cancer effects.
Quantitative Data Summary
The following tables summarize the in vitro potency of GSTO1 inhibitors and their synergistic effects with cisplatin. Data for this compound in combination with doxorubicin and paclitaxel is limited; however, the data presented for other GSTO1 inhibitors and related compounds provide a strong basis for experimental design.
Table 1: In Vitro Potency of GSTO1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | Reference |
| This compound | GSTO1 | 28 | In vitro assay | [5] |
| KT53 | GSTO1 | 21 (in vitro), 35 (in situ) | MDA-MB-435 | [2][6][7] |
| C1-27 | GSTO1 | 31 | In vitro assay | [1][8] |
Table 2: Synergistic Effects of GSTO1 Inhibition with Cisplatin
| GSTO1 Inhibition Method | Chemotherapy Agent | Cancer Type | Observed Effect | Reference |
| KT53 | Cisplatin | Breast Cancer (MDA-MB-435) | Heightened sensitivity to cisplatin-induced cytotoxicity. | [2][7] |
| GSTO1 Knockdown | Cisplatin | Colon Cancer (HCT-116) | Sensitization of multidrug-resistant cells to cisplatin. | [9] |
| GSTO1 Overexpression | Cisplatin | Cervical Cancer (HeLa) | Increased resistance to cisplatin cytotoxicity. | [4] |
| GSTO1 Inhibition | Cisplatin | Bladder Cancer | Sensitization of bladder cancer cells to cisplatin. | [10] |
Signaling Pathways and Experimental Workflows
GSTO1-Mediated Chemoresistance Signaling Pathway
The following diagram illustrates the central role of GSTO1 in promoting chemoresistance and how its inhibition by this compound can restore sensitivity to chemotherapy.
Caption: GSTO1-mediated chemoresistance and its reversal by this compound.
Experimental Workflow for Synergy Assessment
This workflow outlines the key steps to determine the synergistic effects of this compound and chemotherapy co-treatment.
Caption: Workflow for assessing the synergy of this compound and chemotherapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 values of this compound and chemotherapy agents, alone and in combination.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Chemotherapy agent (e.g., cisplatin, doxorubicin, paclitaxel)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
Treat the cells with:
-
This compound alone at various concentrations.
-
Chemotherapy agent alone at various concentrations.
-
A combination of this compound and the chemotherapy agent at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
-
Include a vehicle control (DMSO) for each condition.
-
Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values using a non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis following co-treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, the chemotherapy agent, or the combination at predetermined concentrations (e.g., their respective IC50 values).
-
Incubate for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Synergy Analysis (Combination Index)
The Combination Index (CI) method developed by Chou and Talalay is a widely used method to quantify drug interactions. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Procedure:
-
Determine the IC50 values for this compound and the chemotherapy agent individually from the cell viability assays.
-
Perform cell viability assays with the drugs in combination at a constant ratio.
-
Use software such as CompuSyn to calculate the CI values based on the dose-effect data for the individual drugs and the combination.[11]
Conclusion
The co-treatment of cancer cells with the GSTO1 inhibitor this compound and conventional chemotherapy agents holds significant promise for overcoming drug resistance. The protocols and data presented in these application notes provide a framework for researchers to investigate and quantify the synergistic potential of this combination therapy. Further studies are warranted to explore the efficacy of this approach in a broader range of cancer types and in preclinical in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent and selective inhibitors of glutathione S-transferase omega 1 that impair cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glutathione transferase omega 1-1 (GSTO1-1) plays an anti-apoptotic role in cell resistance to cisplatin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and Selective Inhibitors of Glutathione S-transferase Omega 1 that Impair Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSTO1 inhibitor KT53 | GSTO1-1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Glutathione S‐transferase omega class 1 (GSTO1)‐associated large extracellular vesicles are involved in tumor‐associated macrophage‐mediated cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing ML175 Dosage for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of ML175 for in vivo studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, activity-based inhibitor of Glutathione S-Transferase Omega 1 (GSTO1).[1][2] It acts by covalently labeling the active site cysteine nucleophile of the GSTO1 enzyme.[1][2] GSTO1 has been implicated in chemotherapeutic resistance and is overexpressed in some cancer cell lines with enhanced aggressiveness.[1][2][3] Inhibition of GSTO1 by this compound has been shown to sensitize cancer cells to cytotoxic agents like cisplatin.[3] In some cellular contexts, such as human neuroblastoma cells, inhibition of GSTO1 by this compound can lead to the activation of pro-survival signaling pathways like Akt and MEK1/2.[4]
Q2: Is there an established in vivo dosage for this compound?
A2: Currently, there is no publicly available, established optimal dosage for this compound in in vivo models. As with many novel small molecule inhibitors, the ideal dosage will depend on the specific animal model, the disease context, the route of administration, and the formulation. Therefore, it is crucial to perform initial dose-finding studies to determine a safe and effective dose range for your specific experimental setup.
Q3: How should I determine the starting dose for my in vivo study with this compound?
A3: The first and most critical step is to conduct a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[5] This study will establish a safe upper limit for your subsequent efficacy studies.
A common approach for an MTD study is to:
-
Select a starting dose: This is often extrapolated from in vitro data. A general guideline is to start at a dose expected to achieve a plasma concentration several times higher than the in vitro IC50 or EC50 value.[5]
-
Use dose escalation: Assign animals to several groups, including a vehicle control and multiple escalating dose levels of this compound.
-
Administer the compound: The route of administration should be consistent with the intended therapeutic application.
-
Monitor for toxicity: Closely observe the animals for signs of toxicity, such as weight loss, changes in behavior, and other adverse effects.
Q4: How should I formulate this compound for in vivo administration?
A4: Like many small molecule inhibitors, this compound is likely to have poor aqueous solubility. Therefore, a suitable vehicle is required for its administration. The choice of vehicle should aim to maximize solubility while minimizing toxicity.
Here are some common formulation strategies for hydrophobic compounds:
-
Co-solvent systems: A mixture of a water-miscible organic solvent (like DMSO) and other solubilizing agents (like PEG300, Tween 80, or Cremophor EL) is often used. It is critical to first dissolve this compound in the organic solvent before adding the other components.
-
Nanosuspensions: This can improve the stability and bioavailability of the compound.
It is essential to perform a small-scale solubility test of this compound in your chosen vehicle before preparing a large batch for your study.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High toxicity or adverse effects observed even at low doses. | The starting dose may be too high for the chosen animal model. The animal model may have a species-specific sensitivity to this compound. The formulation vehicle itself might be causing toxicity. | Review and lower the starting dose for your MTD study. Research potential species-specific differences in GSTO1 biology or drug metabolism. Run a vehicle-only control group to assess the toxicity of the formulation itself. |
| Precipitation of this compound in the formulation. | The concentration of this compound exceeds its solubility in the chosen vehicle. The components of the co-solvent system were not mixed in the correct order. The temperature of the solution has decreased, reducing solubility. | Perform a solubility test to determine the maximum concentration of this compound in your vehicle. Always dissolve this compound in the primary organic solvent (e.g., DMSO) first before adding other aqueous components. Gently warm the solution before administration. |
| Inconsistent or no observable therapeutic effect. | The dose of this compound is too low to achieve a therapeutic concentration at the target site. Poor bioavailability due to the route of administration (e.g., oral). Rapid metabolism and clearance of the compound. | Perform a dose-response study to identify the optimal therapeutic dose. Consider switching to a different route of administration with higher bioavailability (e.g., intraperitoneal or intravenous). Conduct pharmacokinetic studies to determine the half-life and clearance of this compound in your model. |
| Inflammation or irritation at the injection site. | The vehicle (e.g., high concentration of DMSO) is causing local tissue irritation. The pH of the formulation is not physiological. | Reduce the concentration of organic solvents in your vehicle if possible. Ensure the pH of the final formulation is close to neutral (pH 7.2-7.4). |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 | 28 nM | In vitro inhibition of GSTO1 | [1][2] |
| In situ Inhibition | Complete inhibition at 250 nM | Inhibition of GSTO1 in a cellular context | [1][2] |
| Selectivity | >350-fold | Selectivity for GSTO1 over potential anti-targets | [1][2] |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study Protocol
-
Animal Model: Select a relevant rodent species (e.g., mice or rats), typically 6-8 weeks old.
-
Group Allocation: Randomly assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three escalating dose levels of this compound.
-
Dose Selection: The starting dose should be based on in vitro data. Subsequent doses can be escalated by a factor of 2-3x.
-
Formulation: Prepare this compound in a suitable, sterile vehicle.
-
Administration: Administer this compound or the vehicle via the chosen route (e.g., intraperitoneal injection, oral gavage) daily for a predetermined period (e.g., 7-14 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, ruffled fur, and mortality.
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
Visualizations
Caption: Hypothetical signaling pathway of this compound action.
References
- 1. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and selective inhibitors of glutathione S-transferase omega 1 that impair cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
ML175 stability issues in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of ML175, a potent and selective covalent inhibitor of Glutathione S-Transferase Omega 1 (GSTO1). While this compound is reported to have a favorable stability profile, this guide addresses potential challenges and best practices to ensure reliable and reproducible experimental outcomes.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides practical advice in a question-and-answer format to address common issues encountered during experiments with this compound.
Q1: My this compound solution appears to have lost activity over time. Is this compound unstable in solution?
A1: While this compound is generally stable, prolonged storage in solution, especially at room temperature or in certain buffers, can lead to degradation. As a covalent inhibitor containing an α-chloroacetamide reactive group, its stability can be influenced by the solvent, pH, and temperature.
Troubleshooting Steps:
-
Stock Solutions: Prepare concentrated stock solutions in high-quality, anhydrous DMSO.[1] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. For short-term storage (days to weeks), 0-4°C is acceptable.
-
Working Solutions: Prepare fresh working solutions in your experimental buffer immediately before use. Do not store dilute aqueous solutions for extended periods.
-
pH of Buffer: The α-chloroacetamide warhead can be susceptible to hydrolysis at high pH. It is advisable to use buffers within a pH range of 6-8 for your experiments.
Q2: I am observing high background or non-specific effects in my cell-based assays. Could this be related to this compound?
A2: High concentrations or improper handling of covalent inhibitors like this compound can sometimes lead to off-target effects.
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. The reported IC50 for GSTO1 inhibition is in the nanomolar range (around 28 nM), and it has been shown to completely inhibit GSTO1 in situ at 250 nM.[1][2]
-
Incubation Time: Optimize the incubation time with this compound. As a covalent inhibitor, the extent of target modification is time-dependent.
-
Control Experiments: Include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a negative control compound if available.
Q3: How can I confirm that this compound is active and inhibiting GSTO1 in my experiment?
A3: The activity of this compound can be confirmed by assessing the inhibition of GSTO1's deglutathionylation activity.
Verification Methods:
-
In Vitro Assay: Perform a GSTO1 activity assay using a recombinant enzyme and a suitable substrate. A common method involves monitoring the deglutathionylation of a model peptide.
-
Cell-Based Assay: In cell lysates, you can measure the overall level of protein glutathionylation, which is expected to increase upon GSTO1 inhibition. This can be assessed by immunoblotting with an anti-glutathione antibody.
-
Target Engagement: A thermal shift assay can be used to demonstrate direct binding of this compound to GSTO1 in cells.
Data Presentation
Table 1: General Stability and Handling Guidelines for this compound
| Parameter | Recommendation | Rationale |
| Storage (Powder) | Store at -20°C for long-term, desiccated and protected from light. | To prevent degradation and maintain potency over time. |
| Stock Solution | Prepare in anhydrous DMSO at a high concentration (e.g., 10 mM). | DMSO is a suitable solvent, and high concentration minimizes degradation. |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | To maintain the integrity of the compound and prevent degradation from repeated temperature changes. |
| Working Solution | Prepare fresh from stock in the desired aqueous buffer immediately before use. | To minimize hydrolysis of the reactive α-chloroacetamide group in aqueous solutions. |
| pH of Aqueous Buffer | Maintain a pH between 6 and 8. | To avoid base-catalyzed hydrolysis of the chloroacetamide functional group. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into single-use volumes and store at -20°C or -80°C.
-
-
Working Solution (e.g., 10 µM in Assay Buffer):
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution in your final assay buffer to reach the desired working concentration. For example, to make a 10 µM solution, dilute the 10 mM stock 1:1000.
-
Use the working solution immediately in your experiment.
-
Protocol 2: In Situ GSTO1 Inhibition Assay
This protocol is adapted from published methods to assess the inhibition of endogenous GSTO1 in a cell lysate.[1]
-
Cell Lysate Preparation:
-
Culture cells of interest to the desired confluency.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., DPBS) and prepare a soluble proteome fraction by centrifugation.
-
Determine the protein concentration of the lysate.
-
-
Inhibition Step:
-
Dilute the cell lysate to a final concentration of 1 mg/mL in DPBS.
-
Add this compound from your freshly prepared working solution to the lysate at the desired final concentration (e.g., 250 nM). For the control, add the same volume of vehicle (DMSO).
-
Incubate for 30 minutes at 25°C.
-
-
Assessment of GSTO1 Activity:
-
The remaining GSTO1 activity can be measured using a fluorescently labeled probe that covalently binds to the active site of GSTO1.
-
Alternatively, a deglutathionylation assay can be performed on the treated lysate.
-
Protocol 3: GSTO1-Mediated Deglutathionylation Assay
This assay measures the ability of GSTO1 to remove glutathione from a glutathionylated substrate.
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris/HCl pH 8.0, 150 mM NaCl, 1.0 mM EDTA).
-
To the buffer, add 0.2 mM NADPH, 1.0 mM GSH, and 2 units of glutathione reductase.
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Add the glutathionylated protein substrate (e.g., from cell lysates or a model peptide).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding recombinant GSTO1 or the cell lysate containing GSTO1.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The rate of deglutathionylation can be calculated from the rate of NADPH consumption.
-
Visualizations
References
- 1. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ML175 Cytotoxicity
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using ML175, a potent and selective inhibitor of Glutathione S-transferase omega-1 (GSTO1), in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent or no cytotoxicity after treating my cells with this compound. What are the possible causes?
A1: Variability in this compound-induced cytotoxicity can arise from several factors related to the compound itself, the cell line used, and the experimental setup.
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Cell Line Specificity: The primary target of this compound is GSTO1.[1] However, the downstream effects that lead to cell death, such as the induction of ferroptosis, are highly dependent on the intrinsic properties of the cell line. Factors like the basal expression level of GSTO1, the cell's reliance on specific metabolic pathways, and its antioxidant capacity can all influence sensitivity. Not all cell lines are equally susceptible.
-
Compound Integrity and Solubility: Ensure your this compound stock is properly stored and has not undergone degradation. This compound is an α-chloroacetamide that covalently modifies its target.[1] Prepare fresh dilutions from a concentrated stock (e.g., in DMSO) for each experiment. Poor solubility in aqueous culture media can lead to precipitation and a lower effective concentration. Visually inspect the media for any precipitate after adding the compound.
-
Cell Density and Health: The density of cells at the time of treatment can significantly impact results. High cell density can sometimes confer resistance. Ensure you seed a consistent number of cells for each experiment and that the cells are in the logarithmic growth phase and healthy (i.e., low passage number, free of contamination).
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Treatment Duration: The cytotoxic effects of this compound may require a specific duration to manifest. If you are not observing an effect, consider extending the treatment time (e.g., from 24h to 48h or 72h).[2][3]
Q2: How can I confirm that the cell death I'm observing is ferroptosis?
A2: Ferroptosis is a specific iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. To confirm this mechanism, you should test for its key hallmarks:
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Rescue with Ferroptosis Inhibitors: The most definitive test is to co-treat cells with this compound and a specific ferroptosis inhibitor. If the inhibitor rescues the cells from death, it strongly implicates ferroptosis.
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Ferrostatin-1 (Fer-1): A radical-trapping antioxidant that prevents lipid peroxidation.
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Liproxstatin-1: Another potent radical-trapping antioxidant.
-
-
Rescue with Iron Chelators: Since ferroptosis is iron-dependent, chelating intracellular iron should prevent cell death.
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Deferoxamine (DFO): A high-affinity iron chelator.
-
-
Measure Lipid Peroxidation: A direct biochemical hallmark of ferroptosis is the accumulation of lipid reactive oxygen species (ROS). This can be measured using fluorescent probes.
-
C11-BODIPY 581/591: This fluorescent lipid probe shifts its emission from red to green upon oxidation, allowing for ratiometric analysis by flow cytometry or fluorescence microscopy. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Q3: The cytotoxicity is not rescued by ferroptosis inhibitors. What other mechanisms could be at play?
A3: While this compound is known to induce ferroptosis, it's possible that in your specific cell line, other mechanisms are dominant, or off-target effects are occurring.
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Apoptosis vs. Ferroptosis: Ferroptosis is distinct from apoptosis. To rule out apoptosis, you can check for key apoptotic markers like caspase-3/7 activation or PARP cleavage. Ferroptosis is generally considered a caspase-independent cell death pathway.
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Off-Target Effects: All small molecule inhibitors have the potential for off-target effects. The cellular context may sensitize a cell line to an off-target activity of this compound. Investigating the broader cellular response through transcriptomics or proteomics could provide clues.
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GSTO1-Specific Effects: GSTO1 has roles beyond mitigating oxidative stress, including the regulation of inflammatory signaling.[4] Inhibition of these functions could potentially lead to cytotoxicity through alternative pathways in certain cellular contexts.
Q4: What is a typical effective concentration for this compound?
A4: The effective concentration of this compound to induce cytotoxicity (measured as the IC50, or half-maximal inhibitory concentration) is highly variable and cell-line dependent.[2] While this compound inhibits the purified GSTO1 enzyme with high potency (IC50 = 28 nM), the concentration required to kill 50% of cells in a culture dish is typically higher and must be determined empirically.[1]
It is crucial to perform a dose-response experiment for your specific cell line, testing a range of concentrations (e.g., from 10 nM to 50 µM) to determine the IC50 value.
Data Presentation
Table 1: Troubleshooting Guide for this compound Experiments
| Observed Issue | Potential Cause | Recommended Action |
| Low or No Cytotoxicity | Cell line is resistant. | Test a different cell line known to be sensitive to ferroptosis inducers. |
| Compound is inactive or precipitated. | Use a fresh aliquot of this compound. Ensure it is fully dissolved in the media. | |
| Insufficient treatment time. | Perform a time-course experiment (e.g., 24, 48, 72 hours). | |
| High cell seeding density. | Optimize and maintain a consistent cell seeding density. | |
| High Variability Between Replicates | Inconsistent cell numbers. | Ensure accurate and consistent cell counting and seeding. |
| Edge effects on the plate. | Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity.[3] | |
| Uneven compound distribution. | Mix the plate gently after adding the compound. | |
| Cytotoxicity Not Rescued by Fer-1/DFO | Cell death is not ferroptosis. | Test for markers of other cell death pathways (e.g., caspase activation for apoptosis). |
| Inhibitor concentration is too low. | Perform a dose-response experiment for the rescue agent. | |
| Inhibitor was added too late. | Add the rescue agent at the same time as or shortly before this compound. |
Table 2: Example IC50 Values for GSTO1 Inhibitors and Related Compounds
Note: Published cell viability IC50 values for this compound are not widely available. Researchers must determine these values empirically for their specific cell lines and experimental conditions.[2][5] The table below includes related compounds for context and provides a template for your own data.
| Compound | Target/Mechanism | Cell Line | IC50 (in situ / cell viability) | Reference |
| This compound | GSTO1 Enzyme Inhibition | (in vitro) | 28 nM | [1] |
| KT53 | GSTO1 Enzyme Inhibition | MDA-MB-435 | 35 nM (in situ) | [6][7] |
| GSTO1-IN-1 | GSTO1 Inhibition | HCT116 | Dose-dependent decrease in viability | [8] |
| Your Data | This compound | Your Cell Line | Empirically Determined Value | Your Experiment |
Experimental Protocols
Protocol 1: General Cell Viability Assay using Resazurin
This protocol assesses cytotoxicity by measuring the metabolic activity of viable cells.
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Prepare a resazurin working solution (e.g., 0.15 mg/mL in DPBS).[6]
-
Add 20 µL of the resazurin solution to each well.[6]
-
Incubate for 1-4 hours at 37°C, protected from light, until the color changes from blue to pink.[6]
-
Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.[6][9]
-
-
Data Analysis:
-
Subtract the background fluorescence (media-only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the compound concentration and use a non-linear regression to calculate the IC50 value.[2]
-
Protocol 2: Lipid Peroxidation Assay using C11-BODIPY 581/591
This protocol measures a key hallmark of ferroptosis via flow cytometry.
-
Cell Treatment:
-
Seed cells in a 6-well or 12-well plate and allow them to attach overnight.
-
Treat cells with this compound (at a concentration around the IC50), vehicle control, and a positive control for ferroptosis (e.g., RSL3). Include a co-treatment condition (this compound + Ferrostatin-1) to demonstrate specificity.
-
Incubate for the desired time.
-
-
Staining:
-
During the last 30-60 minutes of incubation, add C11-BODIPY 581/591 to the media at a final concentration of 1-2 µM.[1]
-
Protect plates from light during incubation.
-
-
Cell Harvest:
-
Wash the cells twice with ice-cold DPBS.
-
Harvest the cells using trypsin or a gentle cell scraper. Collect them in FACS tubes.
-
Centrifuge the cells, discard the supernatant, and resuspend in 200-500 µL of ice-cold DPBS. Keep cells on ice and protected from light.
-
-
Flow Cytometry:
-
Analyze the cells immediately on a flow cytometer.
-
Use standard filter sets for FITC/GFP (for the oxidized green signal) and PE-Texas Red (for the unoxidized red signal).
-
Gate on the live, single-cell population.
-
-
Data Analysis:
-
Quantify the geometric mean fluorescence intensity (gMFI) in both the green and red channels.
-
An increase in the green/red fluorescence ratio indicates lipid peroxidation. Compare the ratio across different treatment conditions.
-
Visualizations
Caption: Signaling pathway of ferroptosis and the role of this compound.
Caption: A logical workflow for troubleshooting this compound cytotoxicity experiments.
References
- 1. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione transferase omega 1-1 (GSTO1-1) plays an anti-apoptotic role in cell resistance to cisplatin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Potent and selective inhibitors of glutathione S-transferase omega 1 that impair cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Enhancing the Bioavailability of ML175 for Research Applications
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the experimental use of ML175, a potent and selective inhibitor of Glutathione S-Transferase Omega 1 (GSTO1). Due to its poor aqueous solubility, achieving optimal bioavailability for in vitro and in vivo studies is a significant hurdle. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a selective inhibitor of Glutathione S-Transferase Omega 1 (GSTO1), an enzyme implicated in cancer drug resistance.[1][2][3] Its molecular formula is C13H13ClF3N3O4 and it has a molecular weight of 367.71.[4] Like many new chemical entities, this compound is reported to be soluble in DMSO but is expected to have low aqueous solubility, which can lead to poor absorption and low bioavailability in research studies.[4][5] This can result in inconsistent experimental results and hinder the evaluation of its therapeutic potential.
Q2: What are the primary strategies to improve the bioavailability of poorly soluble compounds like this compound?
A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs.[5] The most common approaches include:
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Particle Size Reduction: Decreasing the particle size to the micro or nano range increases the surface area, which can improve the dissolution rate.[6] Techniques include micronization and nanonization to create nanosuspensions.[7]
-
Solid Dispersions: Dispersing the drug in a water-soluble polymer matrix at a molecular level can enhance its dissolution.[8][9][10]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gastrointestinal tract.[11][12][13]
-
Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of a drug.[6]
Q3: How do I choose the best formulation strategy for my experiment?
A3: The choice of formulation depends on several factors, including the physicochemical properties of this compound (if known), the intended route of administration, and the experimental model. A systematic approach involving pre-formulation studies to determine solubility in various excipients is recommended. For early-stage in vivo studies, a simple nanosuspension or a lipid-based formulation is often a good starting point.
Q4: Can I administer this compound dissolved in DMSO for in vivo studies?
A4: While this compound is soluble in DMSO, direct in vivo administration of a DMSO solution is generally not recommended for oral dosing.[4] Upon contact with aqueous physiological fluids, the drug is likely to precipitate, leading to poor and variable absorption. For intravenous administration, the use of co-solvents should be carefully considered as it can impact the pharmacokinetic profile.[14]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer During In Vitro Assays
-
Question: I am observing precipitation when I dilute my DMSO stock of this compound into an aqueous buffer for my cell-based assays. How can I prevent this?
-
Answer: This is a common issue for poorly soluble compounds. Here are some potential solutions:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay to below its aqueous solubility limit.
-
Use a Surfactant: Including a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) in your final assay buffer can help to maintain the solubility of this compound.
-
Formulate with Cyclodextrins: Pre-complexing this compound with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) can increase its aqueous solubility.
-
Issue 2: High Variability in Plasma Concentrations Following Oral Administration in Animal Studies
-
Question: My in vivo pharmacokinetic study with this compound shows high inter-animal variability in plasma concentrations. What could be the cause and how can I improve this?
-
Answer: High variability is often linked to poor and inconsistent absorption from the gastrointestinal tract.
-
Inadequate Formulation: If you are administering a simple suspension, the dissolution rate may be highly variable. Consider using an enabling formulation such as a nanosuspension or a Self-Emulsifying Drug Delivery System (SEDDS) to improve dissolution and absorption.
-
Food Effects: The presence or absence of food in the stomach can significantly impact the absorption of poorly soluble drugs. Ensure that your study protocol includes a consistent fasting period for all animals before dosing.
-
pH-Dependent Solubility: If this compound has pH-dependent solubility, variations in gastric pH among animals can lead to different absorption profiles. A well-designed formulation can help to mitigate these effects.
-
Issue 3: Low Oral Bioavailability Despite Using an Advanced Formulation
-
Question: I have formulated this compound as a nanosuspension, but the oral bioavailability is still very low. What other factors should I consider?
-
Answer: If improving the dissolution rate does not sufficiently increase bioavailability, other factors may be limiting absorption.
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Poor Permeability: this compound might have inherently low intestinal permeability. In this case, formulation strategies alone may not be sufficient. Permeability can be assessed using in vitro models like Caco-2 cell monolayers.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver or the intestinal wall after absorption. This is a common issue for many orally administered drugs. An intravenous pharmacokinetic study is necessary to determine the extent of first-pass metabolism.
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Efflux Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which actively pump the drug back into the gut lumen, reducing its net absorption.
-
Data Presentation: Comparison of Formulation Strategies
The following table summarizes the key characteristics of different formulation strategies for poorly soluble drugs, which can be adapted for this compound.
| Formulation Strategy | Principle | Advantages | Disadvantages | Typical Excipients |
| Nanosuspension | Increased surface area leads to a higher dissolution rate.[15][16][17] | High drug loading, suitable for various administration routes. | Physical instability (particle growth), requires specialized equipment. | Stabilizers (e.g., HPMC, PVA), Surfactants (e.g., Tween® 80).[18] |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier matrix in an amorphous state.[8][9][10] | Significant increase in dissolution rate, can be formulated into solid dosage forms. | Potential for recrystallization upon storage, manufacturing challenges (e.g., solvent removal). | Polymers (e.g., PVP, HPMC, Soluplus®). |
| SEDDS | A mixture of oil, surfactant, and co-surfactant that forms a fine emulsion upon contact with aqueous media.[11][12][13] | Enhances drug solubilization, can improve lymphatic absorption.[19] | Limited to lipid-soluble drugs, potential for GI side effects from high surfactant concentrations. | Oils (e.g., Capryol™ 90), Surfactants (e.g., Cremophor® EL), Co-surfactants (e.g., Transcutol®). |
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension by Wet Media Milling
This protocol describes a lab-scale method for producing a nanosuspension.
-
Preparation of the Suspension:
-
Weigh 10 mg of this compound.
-
Prepare a 1% (w/v) aqueous solution of a stabilizer, such as hydroxypropyl methylcellulose (HPMC).
-
Add the this compound powder to 10 mL of the stabilizer solution in a suitable vial.
-
-
Milling:
-
Add milling media (e.g., yttrium-stabilized zirconium oxide beads) to the vial. The volume of the beads should be approximately half the volume of the suspension.
-
Place the vial in a high-energy bead mill or a planetary ball mill.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours). The milling time should be optimized to achieve the desired particle size.
-
-
Characterization:
-
After milling, separate the nanosuspension from the milling media.
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). The target is typically a mean particle size of less than 500 nm with a PDI below 0.3.
-
Visually inspect the nanosuspension for any signs of aggregation or sedimentation.
-
Protocol 2: Preparation of an this compound Solid Dispersion by Solvent Evaporation
This protocol outlines the preparation of a solid dispersion using a common laboratory technique.
-
Dissolution:
-
Weigh 10 mg of this compound and 90 mg of a hydrophilic polymer (e.g., polyvinylpyrrolidone K30, PVP K30).
-
Dissolve both components in a suitable common solvent (e.g., methanol, acetone) in a round-bottom flask. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed on the flask wall.
-
-
Drying and Pulverization:
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film from the flask and pulverize it into a fine powder using a mortar and pestle.
-
-
Characterization:
-
Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state.
-
Perform an in vitro dissolution study to compare the dissolution rate of the solid dispersion with that of the pure drug.
-
Protocol 3: Formulation of an this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general method for developing a SEDDS formulation.[12]
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., sesame oil, Capryol™ 90), surfactants (e.g., Tween® 80, Cremophor® EL), and co-surfactants (e.g., Transcutol®, PEG 400).
-
Select the excipients that show the highest solubility for this compound.
-
-
Formulation Preparation:
-
Prepare different ratios of the selected oil, surfactant, and co-surfactant.
-
Add a known amount of this compound to each mixture and vortex until a clear solution is obtained. Gentle heating may be applied if necessary.
-
-
Self-Emulsification Assessment:
-
Add a small volume (e.g., 1 mL) of the prepared formulation to a larger volume (e.g., 250 mL) of distilled water in a beaker with gentle stirring.
-
Observe the emulsification process. A good SEDDS formulation will form a clear or slightly bluish-white emulsion rapidly.
-
Measure the droplet size of the resulting emulsion using DLS. The target is typically a droplet size below 200 nm for a nanoemulsion.
-
-
Optimization:
-
Construct a pseudo-ternary phase diagram to identify the optimal concentration ranges of the oil, surfactant, and co-surfactant that result in efficient self-emulsification and small droplet size.[13]
-
Visualizations
Caption: Simplified signaling pathway showing the role of GSTO1 in chemotherapy resistance and its inhibition by this compound.
Caption: Experimental workflow for selecting and evaluating a suitable formulation to improve this compound bioavailability.
Caption: Logical workflow for troubleshooting low bioavailability of this compound in research experiments.
References
- 1. Potent and selective inhibitors of glutathione S-transferase omega 1 that impair cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Potent and Selective Inhibitors of Glutathione S-transferase Omega 1 that Impair Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound supplier | CAS 610263-01-9 | GSTO1 Inhibitor|AOBIOUS [aobious.com]
- 5. researchgate.net [researchgate.net]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. poorly soluble drug: Topics by Science.gov [science.gov]
- 8. Solid Dispersion Oral Thin Film Preparation Technology - Oral Thin Film - CD Formulation [formulationbio.com]
- 9. japsonline.com [japsonline.com]
- 10. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. scispace.com [scispace.com]
- 13. ijpcbs.com [ijpcbs.com]
- 14. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 17. mdpi.com [mdpi.com]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. researchgate.net [researchgate.net]
ML171 Inhibitor Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the ML171 inhibitor. All information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is ML171 and what is its primary target?
ML171, also known as 2-Acetylphenothiazine, is a potent and selective small-molecule inhibitor of NADPH Oxidase 1 (Nox1).[1][2][3] It functions by blocking the Nox1-dependent generation of reactive oxygen species (ROS).[3][4] ML171 is cell-permeable and its effects are reversible.[2]
Q2: What is the selectivity profile of ML171 against other Nox isoforms?
ML171 exhibits significant selectivity for Nox1 over other Nox isoforms. While it potently inhibits Nox1 in the nanomolar range, its activity against Nox2, Nox3, and Nox4 is substantially lower, with IC50 values in the micromolar range.[1][2]
Q3: Are there any known off-target effects of ML171?
While generally selective for Nox1, as a phenothiazine derivative, ML171 has been reported to be a weak inhibitor of serotonin and adrenergic receptors.[5][6] Researchers should consider these potential off-target effects when designing experiments and interpreting data, especially in in vivo studies.[6]
Troubleshooting Guide
Q1: I am not observing the expected inhibition of ROS production after treating my cells with ML171. What could be the issue?
Several factors could contribute to a lack of efficacy. Consider the following:
-
Cell Line and Nox1 Expression: Confirm that your cell line endogenously expresses Nox1 at a sufficient level. The inhibitory effect of ML171 is dependent on the presence of its target. Overexpression of Nox1 can overcome the inhibitory effects of ML171.[4]
-
Inhibitor Concentration and Incubation Time: Ensure you are using an appropriate concentration of ML171 and a sufficient incubation time. The IC50 for Nox1 can vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type.[1][4]
-
Compound Stability and Storage: ML171 should be stored as a powder at 2-8°C.[2][7] Solutions in DMSO can be stored at -20°C.[8] Avoid multiple freeze-thaw cycles.[8]
-
Assay Sensitivity: The method used to detect ROS can influence the results. Ensure your ROS detection assay is sensitive enough to measure changes in Nox1-dependent ROS production.
Q2: My ML171 treatment is causing unexpected cellular toxicity. What should I do?
ML171 is generally not considered cytotoxic at effective concentrations.[1] However, at very high concentrations or with prolonged exposure, off-target effects or compound-specific toxicity might occur.
-
Perform a Cytotoxicity Assay: Conduct a dose-response experiment to determine the cytotoxic concentration of ML171 in your specific cell line.
-
Reduce Concentration and/or Incubation Time: If possible, lower the concentration of ML171 and/or shorten the incubation time to a point where it is still effective against Nox1 but not toxic to the cells.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to ensure that the observed toxicity is not due to the solvent.
Q3: I am seeing variability in my results between experiments. How can I improve reproducibility?
-
Consistent Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media formulations between experiments.
-
Precise Reagent Preparation: Prepare fresh dilutions of ML171 for each experiment from a concentrated stock solution.
-
Standardized Assay Protocols: Adhere strictly to your established experimental protocols, including incubation times, reagent concentrations, and measurement parameters.
Quantitative Data
Table 1: In Vitro Potency of ML171 Against Nox Isoforms and Other Enzymes
| Target | Cell Line/System | IC50 (µM) | Reference |
| Nox1 | HT29 cells | 0.129 | [2][3] |
| Nox1 | HEK293 cells | 0.25 | [2][3] |
| Nox2 | HEK293 cells | 5 | [2] |
| Nox3 | HEK293 cells | 3 | [2] |
| Nox4 | HEK293 cells | 5 | [2] |
| Xanthine Oxidase | - | 5.5 | [2] |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS Production
This protocol describes a general method for measuring intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Cells of interest cultured in appropriate plates
-
ML171 inhibitor
-
DCFH-DA fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (or other suitable format) and allow them to adhere overnight.
-
ML171 Treatment: Treat the cells with various concentrations of ML171 (and a vehicle control) for the desired incubation time (e.g., 1 hour).
-
Probe Loading: Remove the treatment medium and wash the cells once with PBS.
-
Add DCFH-DA solution (typically 10 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Measurement: Wash the cells once with PBS to remove excess probe.
-
Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).
Protocol 2: Invadopodia Formation and ECM Degradation Assay
This protocol outlines the steps to assess the effect of ML171 on invadopodia formation and their ability to degrade the extracellular matrix (ECM).
Materials:
-
Cancer cell line known to form invadopodia (e.g., DLD1 human colon cancer cells)
-
ML171 inhibitor
-
Fluorescently labeled gelatin (e.g., Oregon Green 488 conjugate)
-
Coverslips
-
Cell culture medium
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Staining reagents: Phalloidin (for F-actin) and an antibody against an invadopodia marker (e.g., Cortactin or Tks5)
-
Fluorescence microscope
Procedure:
-
Coating Coverslips: Coat sterile coverslips with fluorescently labeled gelatin according to the manufacturer's instructions and place them in a 24-well plate.
-
Cell Seeding: Seed the cancer cells onto the gelatin-coated coverslips.
-
ML171 Treatment: After cell adhesion, treat the cells with ML171 or a vehicle control for the desired duration.
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 5 minutes.
-
Staining: Stain the cells with fluorescently labeled phalloidin and the primary antibody for the invadopodia marker, followed by a fluorescently labeled secondary antibody.
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify invadopodia formation by counting the number of cells with F-actin and cortactin/Tks5 co-localizing puncta. Assess ECM degradation by measuring the area of black "holes" in the fluorescent gelatin layer, which represent areas of degradation.[9][10]
Visualizations
Caption: Experimental workflow for the intracellular ROS assay.
Caption: Simplified signaling pathway of Nox1-mediated invadopodia formation.
References
- 1. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NOX1 Inhibitor, ML171 The NOX1 Inhibitor, ML171, also referenced under CAS 6631-94-3, controls the biological activity of NOX1. | 6631-94-3 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting the Activity of NADPH Oxidase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOX1 Inhibitor, ML171 The NOX1 Inhibitor, ML171, also referenced under CAS 6631-94-3, controls the biological activity of NOX1. | 6631-94-3 [sigmaaldrich.com]
- 8. adooq.com [adooq.com]
- 9. Protocol for analyzing invadopodia formation and gelatin degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for analyzing invadopodia formation and gelatin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining ML175 Treatment Protocols for Primary Cells
This technical support center provides troubleshooting guidance and detailed protocols for researchers utilizing ML175, a potent inhibitor of Glutathione Peroxidase 4 (GPX4), in primary cell cultures. Given the sensitive nature of primary cells, this guide aims to address common challenges to help ensure experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when treating primary cells with this compound.
Q1: Why are my primary cells showing high levels of cytotoxicity even at low concentrations of this compound?
A1: Primary cells are inherently more sensitive than immortalized cell lines. Several factors could contribute to excessive cell death:
-
High Basal Oxidative Stress: Primary cells may have lower baseline levels of antioxidants, making them more susceptible to the lipid peroxidation induced by GPX4 inhibition.
-
Solvent Toxicity: Ensure the final concentration of the solvent (typically DMSO) is non-toxic to your specific primary cell type (usually ≤ 0.1%). Run a vehicle-only control to verify.
-
Cell Density: Sub-optimal cell density can increase susceptibility. Ensure cells are seeded at their recommended density and are in a healthy, proliferative state before adding the compound.
-
Extended Exposure: Primary cells may require shorter incubation times with this compound. Consider a time-course experiment (e.g., 6, 12, 24 hours) to find the optimal window.
Q2: How can I confirm that the cell death observed with this compound treatment is actually ferroptosis?
A2: This is a critical validation step. Ferroptosis is an iron-dependent form of cell death characterized by lipid peroxidation. To confirm this mechanism, you should perform rescue experiments:
-
Co-treatment with Ferroptosis Inhibitors: The most definitive method is to co-treat cells with this compound and a specific ferroptosis inhibitor. Potent inhibitors include Ferrostatin-1 (Fer-1) and Liproxstatin-1 (Lip-1)[1][2][3][4]. A significant reduction in cell death in the presence of these inhibitors confirms ferroptosis.
-
Co-treatment with Iron Chelators: Since ferroptosis is iron-dependent, co-incubating the cells with an iron chelator like Deferoxamine (DFO) should also rescue the cells from this compound-induced death[2][4].
-
Measure Lipid Peroxidation: Directly measure the hallmark of ferroptosis by assaying for lipid reactive oxygen species (ROS). This can be done using fluorescent probes like C11-BODIPY™ 581/591[1][5]. An increase in lipid ROS upon this compound treatment, which is preventable by Fer-1 or Lip-1, is strong evidence for ferroptosis.
Q3: I'm not seeing a significant effect with this compound. What could be the issue?
A3: Lack of an expected effect could stem from several sources:
-
Compound Potency and Solubility: Ensure your this compound stock solution is prepared correctly. This compound is typically dissolved in DMSO[6][7]. Poor solubility can lead to a lower-than-expected effective concentration.
-
Cell Type Resistance: Some primary cells may have robust intrinsic antioxidant systems that counteract GPX4 inhibition, such as the FSP1-CoQ10 pathway, which acts in parallel to GPX4[8].
-
High Seeding Density: Overly confluent cultures can sometimes exhibit increased resistance to certain compounds. Standardize your seeding density across experiments.
-
Incorrect Timepoint: The peak effect of this compound may occur at a different timepoint in your cell type. Perform a time-course experiment to identify the optimal incubation period.
Q4: What are the recommended starting concentrations for this compound in primary cells?
A4: There is no universal starting concentration, as it is highly dependent on the primary cell type. Based on studies with related GPX4 inhibitors like RSL3 and ML210, a broad dose-response experiment is recommended. A starting range of 100 nM to 10 µM is reasonable for initial screening. For sensitive primary cells like T cells or neurons, you may need to explore concentrations in the sub-micromolar range[1][5][9]. Always perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cells.
Quantitative Data: Effective Concentrations of GPX4 Inhibitors
The following table summarizes effective concentrations of various GPX4 inhibitors in different cell types to provide a reference for experimental design. Note that this compound is structurally related to ML210 and ML162. RSL3 is another widely used covalent GPX4 inhibitor.
| Compound | Cell Type | Concentration Range / IC50 | Incubation Time | Outcome Measured |
| RSL3 | Human Primary T-cells (Stimulated) | 0.1 µM - 5 µM | 48 hours | Decreased Viability |
| ML162 | Human Primary T-cells (Stimulated) | 0.1 µM - 5 µM | 48 hours | Decreased Viability |
| RSL3 | Primary Hippocampal Neurons | 15 µM | 24 hours | Increased Cytoplasmic Ca²⁺ |
| RSL3 | HCT116 (Colon Cancer Cells) | IC50: 4.084 µM | 24 hours | Cell Death |
| RSL3 | LoVo (Colon Cancer Cells) | IC50: 2.75 µM | 24 hours | Cell Death |
| ML210 | OCI-AML3 (AML Cells) | 0.5 µM | 48 hours | Cell Death |
Experimental Protocols & Methodologies
Protocol 1: General this compound Treatment for Cytotoxicity Assessment
This protocol describes a general workflow for treating adherent primary cells with this compound and assessing viability.
-
Cell Seeding: Plate primary cells in a 96-well plate at a density optimized for your cell type. Allow cells to adhere and stabilize for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. From this stock, create a series of working solutions in pre-warmed complete cell culture medium. It is common to prepare 2x final concentration working solutions.
-
Cell Treatment: Carefully remove the medium from the wells. Add the this compound working solutions to the appropriate wells. Include a "vehicle-only" control (medium with the highest concentration of DMSO used) and an "untreated" control (medium only).
-
Incubation: Return the plate to the incubator for the desired time period (e.g., 24 or 48 hours).
-
Viability Assay: Assess cell viability using a preferred method, such as a CCK-8/MTS assay or a luciferase-based assay (e.g., CellTiter-Glo®)[4][8]. Follow the manufacturer's instructions for the chosen assay.
-
Data Analysis: Calculate cell viability relative to the vehicle-only control wells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Lipid Peroxidation Assay
This protocol measures the accumulation of lipid ROS, a key feature of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591.
-
Cell Treatment: Treat primary cells with this compound (and controls, including this compound + Ferrostatin-1) in a suitable culture plate (e.g., 12-well or 6-well plate) for the desired time.
-
Probe Loading: Following treatment, harvest the cells and resuspend them in full culture medium containing 0.5 µM C11-BODIPY™ 581/591 probe[1].
-
Incubation: Incubate the cells with the probe for 30 minutes at 37°C, protected from light.
-
Flow Cytometry: After incubation, wash the cells with PBS. Analyze the cells using a flow cytometer. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides. An increase in the green fluorescence signal indicates lipid peroxidation.
Visualizations: Pathways and Workflows
Signaling Pathway of this compound-Induced Ferroptosis
Caption: this compound inhibits GPX4, blocking the reduction of lipid peroxides and leading to ferroptosis.
Experimental Workflow for this compound Treatment
Caption: Standard workflow for assessing the cytotoxicity of this compound on primary cells.
Troubleshooting Logic for High Cytotoxicity
Caption: A decision tree for troubleshooting unexpected high cytotoxicity with this compound.
References
- 1. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Compensative Resistance to Erastin-Induced Ferroptosis in GPX4 Knock-Out Mutants in HCT116 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
ML175 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with ML175, a potent and selective covalent inhibitor of Glutathione S-Transferase Omega 1 (GSTO1).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Glutathione S-Transferase Omega 1 (GSTO1). It acts as an activity-based probe, forming a covalent bond with the active site cysteine residue of GSTO1.[1][2] This irreversible inhibition blocks the deglutathionylation and redox-regulatory functions of GSTO1, leading to an increase in cellular oxidative stress and a reduction in inflammatory signaling.[2]
2. What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its stability and activity. Recommendations are summarized in the table below.
| Storage Type | Condition | Duration | Notes |
| Solid Compound | Dry, dark, 0-4°C | Short-term (days to weeks) | Protect from light and moisture. |
| Dry, dark, -20°C | Long-term (months to years) | For extended storage, ensure the container is tightly sealed.[2] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquotting is highly recommended. |
It is noted that this compound is stable for a few weeks at ambient temperature during shipping.[2]
3. How should I prepare a stock solution of this compound?
This compound is soluble in DMSO. To prepare a stock solution, dissolve the solid compound in high-quality, anhydrous DMSO to your desired concentration (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
4. How do I prepare working solutions for cell-based assays?
To prepare a working solution, dilute your DMSO stock solution in your cell culture medium. It is critical to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions to minimize the precipitation of the compound in the aqueous medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
5. I am seeing inconsistent results in my experiments. What could be the cause?
Inconsistent results can stem from several factors:
-
Compound Instability: Improper storage or handling of this compound can lead to its degradation. Ensure you are following the recommended storage conditions and minimizing freeze-thaw cycles of your stock solutions.
-
Precipitation: this compound may precipitate in aqueous solutions. When preparing working solutions, add the DMSO stock to your aqueous buffer or media slowly while vortexing to aid dissolution. Visually inspect your solutions for any precipitate before use.
-
Cell Culture Variability: Ensure your cells are healthy, within a consistent passage number range, and seeded at a uniform density.
-
Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent dosing.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound activity over time | - Degradation of stock solution: Repeated freeze-thaw cycles or improper storage temperature. - Degradation in working solution: Instability in aqueous media at 37°C over long incubation periods. | - Aliquot stock solutions into single-use volumes and store at -80°C. - Prepare fresh working solutions immediately before each experiment. - If long incubation times are necessary, perform a time-course experiment to assess the stability of this compound under your specific assay conditions. |
| High background or off-target effects | - Non-specific covalent modification: As a covalent inhibitor, this compound has the potential to react with other cellular nucleophiles. - Compound precipitation: Precipitated compound can cause light scattering in plate-based assays or non-specific cellular stress. | - Use the lowest effective concentration of this compound, as determined by a dose-response experiment. - Reduce incubation times where possible. - Ensure complete solubilization of the compound when preparing working solutions. Consider a brief sonication step if precipitation is observed. |
| Inconsistent results between experiments | - Variability in stock solution concentration: Inaccurate weighing of solid compound or pipetting errors during dilution. - Cellular health and density: Differences in cell passage number, confluence, or viability. | - For preparing the initial stock, if you have a small amount of powder, it is better to dissolve the entire amount in a known volume of DMSO to get an accurate concentration. - Standardize your cell culture and seeding protocols. Always check cell viability before starting an experiment. |
| Unexpected cellular toxicity | - High DMSO concentration: The final concentration of DMSO in the culture medium is too high. - Off-target effects of this compound: At high concentrations, this compound may induce toxicity through mechanisms other than GSTO1 inhibition. | - Ensure the final DMSO concentration is below 0.5%. Include a vehicle control with the same DMSO concentration. - Perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your cell line. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Signaling
This compound covalently inhibits GSTO1, which plays a role in regulating several downstream signaling pathways. By inhibiting GSTO1, this compound can lead to the activation of inflammatory and cell signaling pathways.
GSTO1 and Downstream Signaling Pathways
GSTO1 has been shown to modulate key signaling pathways involved in inflammation and cell survival, such as the NLRP3 inflammasome, Akt, and MEK/ERK pathways. Inhibition of GSTO1 by this compound can thus influence these cascades.
Experimental Workflow: Assessing this compound Stability
This workflow outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound for in vitro experiments.
Materials:
-
This compound solid compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Cell culture medium or desired aqueous buffer
Procedure:
A. Stock Solution Preparation (e.g., 10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 367.71 g/mol .
-
Carefully add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and store at -20°C or -80°C.
B. Working Solution Preparation (e.g., 10 µM in cell culture medium):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 10 µM working solution, you can first make an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of cell culture medium.
-
Then, add 10 µL of the 1 µM intermediate dilution to 990 µL of cell culture medium to achieve the final 10 µM concentration. This stepwise dilution helps to prevent precipitation.
-
Vortex gently between dilutions.
-
Prepare the working solution fresh for each experiment and do not store it for extended periods.
Protocol 2: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation profile.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or incubator
-
Photostability chamber
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or ammonium acetate)
Procedure:
-
Sample Preparation: For each condition, mix a known volume of the this compound stock solution with the stress agent in a suitable vial. Prepare a control sample with the solvent used for the stress agent (e.g., water for HCl, NaOH, and H₂O₂).
-
Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 N NaOH. Incubate at room temperature for various time points. Neutralize the samples with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Incubate at room temperature, protected from light, for various time points.
-
Thermal Degradation: Incubate an aliquot of the this compound stock solution in a water bath or incubator at a high temperature (e.g., 60°C) for various time points.
-
Photolytic Degradation: Expose an aliquot of the this compound stock solution to UV and/or visible light in a photostability chamber for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: At each time point, inject the samples into the HPLC/UPLC system. Monitor the peak area of the parent this compound peak and look for the appearance of new peaks, which would indicate degradation products.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point for each stress condition. This will provide a quantitative measure of its stability. The appearance of new peaks can be further investigated by mass spectrometry (MS) to identify the degradation products.
References
Technical Support Center: Assessing ML175 Covalent Binding Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the covalent binding efficiency of ML175, a potent inhibitor of Glutathione S-Transferase Omega 1 (GSTO1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective, activity-based inhibitor that targets Glutathione S-Transferase Omega 1 (GSTO1). It acts as a covalent inhibitor, forming a permanent bond with its target protein.
Q2: What is the mechanism of action of this compound?
A2: this compound is a hindered alpha-chloroacetamide that covalently modifies the active site cysteine residue (Cys32) of GSTO1. This irreversible binding inactivates the enzyme.
Q3: What are the key applications of this compound in research?
A3: this compound serves as a valuable chemical probe for investigating the biological functions of GSTO1. Given GSTO1's role in inflammation and cancer, this compound is used to study its involvement in pathways such as LPS-stimulated pro-inflammatory signaling and cancer cell survival. The observation that this compound can block LPS-stimulated inflammatory signaling has opened new avenues for the development of novel anti-inflammatory drugs.[1]
Q4: What is the potency of this compound?
A4: this compound is a highly potent inhibitor of GSTO1, with reported IC50 values in the low nanomolar range.
Q5: How can I confirm that this compound is covalently binding to GSTO1 in my experiment?
A5: Mass spectrometry (MS) is the gold standard for confirming covalent adduct formation. By analyzing the intact protein or digested peptides, you can observe a mass shift corresponding to the addition of this compound to GSTO1, specifically on peptides containing the Cys32 residue.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental assessment of this compound's covalent binding to GSTO1.
Issue 1: High background signal or apparent non-specific inhibition in biochemical assays.
-
Possible Cause: Thiol reactivity of this compound with other components in the assay buffer or with other proteins.
-
Troubleshooting Steps:
-
Run a no-enzyme control: Incubate this compound with the assay components, excluding GSTO1, to check for any background reaction.
-
Include a reducing agent: A low concentration of DTT or TCEP in the buffer can help maintain the reduced state of non-target cysteines, but be mindful that high concentrations may react with the inhibitor.
-
Perform a counter-screen: Test this compound against a panel of other cysteine-containing proteins to assess its selectivity. Activity-Based Protein Profiling (ABPP) is a powerful technique for this purpose.
-
Issue 2: Inconsistent IC50 values across different experimental setups.
-
Possible Cause: The IC50 of an irreversible covalent inhibitor is highly dependent on the pre-incubation time and enzyme concentration.
-
Troubleshooting Steps:
-
Standardize pre-incubation time: Ensure that the pre-incubation time of GSTO1 with this compound is consistent across all experiments.
-
Optimize enzyme concentration: Use the lowest concentration of GSTO1 that still provides a robust signal to minimize enzyme-sequestration of the inhibitor.
-
Consider determining k_inact/K_I: For irreversible inhibitors, the second-order rate constant k_inact/K_I is a more accurate measure of potency than IC50. This parameter is independent of incubation time.
-
Issue 3: Difficulty in detecting the this compound-GSTO1 adduct by mass spectrometry.
-
Possible Cause: Low stoichiometry of binding, inefficient ionization of the adducted peptide, or suboptimal MS parameters.
-
Troubleshooting Steps:
-
Enrich for the adducted protein: Use affinity purification methods to enrich for GSTO1 before MS analysis.
-
Optimize digestion protocol: Ensure complete digestion of the protein to generate the peptide containing the Cys32 modification. Consider using multiple proteases.
-
Optimize MS acquisition parameters: Use targeted MS methods (e.g., Selected Reaction Monitoring or Parallel Reaction Monitoring) to specifically look for the predicted mass of the this compound-adducted peptide.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound's interaction with GSTO1.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 23 nM | Recombinant GSTO1 | [2] |
| IC50 | 28 nM | Recombinant GSTO1 | [3][4] |
| Covalent Target | Cys32 | LC-MS/MS | [3][4] |
| k_inact/K_I | Not publicly available | N/A | N/A |
Note: While k_inact/K_I is the most appropriate measure of potency for irreversible covalent inhibitors, a specific value for this compound has not been identified in publicly available literature. Researchers are encouraged to determine this parameter experimentally.
Experimental Protocols
1. General Protocol for Determining the IC50 of this compound against GSTO1
This protocol is based on a competitive Activity-Based Protein Profiling (ABPP) assay.
-
Materials:
-
Recombinant human GSTO1 protein
-
This compound
-
Activity-based probe (e.g., a fluorescently tagged iodoacetamide)
-
Assay buffer (e.g., PBS, pH 7.4)
-
SDS-PAGE gels and imaging system
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a microcentrifuge tube, pre-incubate a fixed concentration of recombinant GSTO1 (e.g., 100 nM) with varying concentrations of this compound for a defined period (e.g., 30 minutes) at room temperature. Include a DMSO vehicle control.
-
Add the activity-based probe to each reaction to a final concentration of 1 µM. Incubate for a further 15 minutes. The probe will react with the active site cysteine of any unbound GSTO1.
-
Quench the reaction by adding 2x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the gel using a fluorescence scanner. The intensity of the fluorescent band corresponding to GSTO1 will be inversely proportional to the inhibitory activity of this compound.
-
Quantify the band intensities and plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
2. Protocol for Confirmation of this compound-GSTO1 Covalent Adduct by Mass Spectrometry
-
Materials:
-
Recombinant human GSTO1 protein
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DTT (for reduction)
-
Iodoacetamide (for alkylation)
-
Trypsin (for digestion)
-
LC-MS/MS system
-
-
Procedure:
-
Incubate recombinant GSTO1 (e.g., 5 µM) with an excess of this compound (e.g., 50 µM) for 1 hour at 37°C. Include a control reaction with DMSO.
-
Reduce the protein sample by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 56°C.
-
Alkylate free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Remove excess reagents by buffer exchange or protein precipitation.
-
Digest the protein with trypsin overnight at 37°C.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the human GSTO1 protein sequence, including a variable modification on cysteine corresponding to the mass of this compound minus the leaving group. The identification of a peptide containing Cys32 with this mass modification confirms covalent binding.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to ML175 and Other GSTO1 Inhibitors for Researchers
This guide provides a detailed comparison of ML175 and other prominent Glutathione S-transferase Omega 1 (GSTO1) inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on inhibitor performance, outlines detailed experimental methodologies, and visualizes key cellular pathways.
Performance Comparison of GSTO1 Inhibitors
The following table summarizes the quantitative data for this compound and other selected GSTO1 inhibitors, focusing on their inhibitory potency.
| Inhibitor | Type | IC50 (nM) | Ki (nM) | k_inact/K_I (M⁻¹s⁻¹) | Cell-Based Potency (IC50, nM) | Notes |
| This compound | Covalent | 23[1], 28[2][3] | N/A | N/A | 250 (complete inhibition)[2][3] | Covalently labels the active site cysteine.[2][3] |
| KT53 | Covalent | 21[4][5][6] | N/A | N/A | 35[4][6][7][8] | Irreversible α-chloroacetamide inhibitor.[4] |
| C1-27 (GSTO1-IN-1) | Covalent | 31[9], 220[10][11] | N/A | N/A | N/A | Covalently modifies the catalytic cysteine.[10] |
| GSTO1-IN-4 | Selective | 40 | 160 | N/A | N/A | Shows low inhibition against GSTO2-2, GSTA1-1, and GSTP1-1. |
| A13 | Covalent | N/A | N/A | 226[12] | N/A | Allosteric inhibitor with a distinct binding mode.[12] |
| NBDHEX | GSTP1-1 Inhibitor | N/A | N/A | N/A | N/A | Primarily a potent GSTP1-1 inhibitor; its specific activity against GSTO1 is not well-defined in the literature. |
N/A : Not Available in the searched literature.
Signaling Pathway Involvement: GSTO1, Akt, and MEK
GSTO1 has been shown to modulate key signaling pathways involved in cell survival and proliferation, particularly the Akt and MEK/ERK pathways. Evidence suggests that the enzymatic activity of GSTO1 inhibits the activation of Akt and MEK1/2.[13] Inhibition of GSTO1 by molecules like this compound leads to the activation of these kinases.[13] This interaction appears to be through direct or indirect physical association, as both Akt and MEK1/2 have been shown to co-immunoprecipitate with GSTO1.[13]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Fluorescence Polarization Activity-Based Protein Profiling (FluoPol-ABPP)
This high-throughput screening method is used to identify inhibitors of GSTO1 by measuring the change in fluorescence polarization of a probe.
Workflow Diagram:
Protocol:
-
Preparation : Dispense 4.0 µL of Assay Buffer (50 mM Tris HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Pluronic detergent) containing 1.25 µM of recombinant GSTO1 into 1536-well microtiter plates.
-
Compound Addition : Add 30 nL of the test compound dissolved in DMSO or DMSO alone (control) to the wells.
-
Incubation : Incubate the plates for 30 minutes at 25°C.
-
Probe Addition : Start the assay by dispensing 1.0 µL of 375 nM SE-Rh probe in Assay Buffer to all wells.
-
Reaction : Centrifuge the plates and incubate for 20 hours at 37°C.
-
Measurement : Equilibrate the plates to room temperature for 10 minutes before reading the fluorescence polarization. Compounds that inhibit GSTO1 will prevent the binding of the fluorescent probe, resulting in a low polarization value.
Competitive Activity-Based Protein Profiling (ABPP) for IC50 Determination
This gel-based assay determines the IC50 value of an inhibitor by measuring its ability to compete with a fluorescent probe for binding to GSTO1.
Protocol:
-
Reaction Setup : In a total volume of 50 µL of DPBS, incubate 250 nM of recombinant GSTO1 with varying concentrations of the test inhibitor (e.g., this compound) for 30 minutes at 25°C.
-
Probe Labeling : Add a rhodamine-conjugated sulfonate ester (SE-Rh) activity-based probe to a final concentration of 10 µM.
-
Incubation : Incubate the reaction mixture for 1 hour at 25°C.
-
Quenching : Stop the reaction by adding 2x SDS-PAGE loading buffer.
-
Analysis : Separate the proteins by SDS-PAGE and visualize the fluorescently labeled GSTO1 using an in-gel fluorescent scanner.
-
Quantification : Determine the percentage of remaining GSTO1 activity by measuring the integrated optical density of the GSTO1 band relative to a DMSO-only control.
-
IC50 Calculation : Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[7]
GST Enzymatic Assay using CDNB
This is a general spectrophotometric assay to measure the enzymatic activity of GST, which can be adapted to assess the inhibitory effect of compounds.
Protocol:
-
Reagent Preparation :
-
Assay Buffer : PBS adjusted to pH 6.5.
-
CDNB Stock : 100 mM 1-chloro-2,4-dinitrobenzene in ethanol.
-
GSH Stock : 100 mM reduced glutathione in ethanol.
-
-
Assay Cocktail : For each 1 mL of assay cocktail, mix 980 µL of PBS (pH 6.5), 10 µL of 100 mM CDNB, and 10 µL of 100 mM Glutathione.[14]
-
Reaction :
-
In a 1.5 mL plastic cuvette, add 900 µL of the assay cocktail.
-
To test inhibition, pre-incubate the enzyme with the inhibitor for a specified time before adding it to the cocktail.
-
Add 100 µL of the GST-containing sample (or GST pre-incubated with an inhibitor) to the cuvette and mix.
-
For the blank, add 100 µL of PBS.[14]
-
-
Measurement : Measure the increase in absorbance at 340 nm for five minutes at 30°C. The rate of reaction is determined from the linear portion of the absorbance curve.[14]
-
Calculation : The enzymatic activity is calculated using the molar extinction coefficient of the CDNB-glutathione conjugate (0.0096 µM⁻¹cm⁻¹).[14] The percentage of inhibition is determined by comparing the activity in the presence of the inhibitor to the control (no inhibitor).
References
- 1. medkoo.com [medkoo.com]
- 2. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and selective inhibitors of glutathione S-transferase omega 1 that impair cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSTO1 inhibitor KT53 | GSTO1-1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Potent and Selective Inhibitors of Glutathione S-transferase Omega 1 that Impair Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of glutathione S-transferase omega 1-catalyzed protein deglutathionylation suppresses adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Glutathione transferase Omega 1-1 (GSTO1-1) modulates Akt and MEK1/2 signaling in human neuroblastoma cell SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. home.sandiego.edu [home.sandiego.edu]
Validating Target Engagement of Novel Inhibitors in a Cellular Context: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a novel small molecule inhibitor, such as ML175, directly interacts with its intended target within the complex environment of a living cell is a critical step in drug discovery. This guide provides an objective comparison of two prominent label-free methods for validating target engagement in cells: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. We present supporting experimental data in a comparative table, detailed methodologies for each key experiment, and visual diagrams to illustrate the workflows.
Comparative Analysis of Target Engagement Methodologies
Deciding on the most suitable target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The table below offers a clear comparison of CETSA and DARTS to aid in selecting the optimal method for your research needs.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding increases the thermal stability of the target protein, making it more resistant to heat-induced denaturation and aggregation.[1][2] | Ligand binding protects the target protein from proteolytic degradation.[3][4][5][6][7] |
| Primary Readout | Quantification of the soluble fraction of the target protein after heat treatment, typically by Western blot, ELISA, or mass spectrometry.[1][8] | Quantification of the intact target protein after limited proteolysis, usually by Western blot or mass spectrometry.[3][6][7] |
| Throughput | Can be adapted for higher throughput, especially with advanced techniques like HTDR-CETSA and RT-CETSA.[8][9] | Generally lower throughput, though can be adapted for screening purposes.[7] |
| Requirement forCompound Modification | No modification of the compound is required.[10] | No modification of the compound is required.[4][5][6][7] |
| Cellular State | Can be performed in intact cells, cell lysates, and even tissues.[1][2][11][12] | Typically performed in cell lysates, but can be adapted for intact cells.[3][6] |
| Key Advantages | - Directly measures target engagement in a physiological context.[13] - Applicable to a wide range of soluble intracellular proteins.[8] - Does not require labeling of the compound or target.[10][14] | - Simple and straightforward methodology.[4][5] - Independent of the drug's mechanism of action.[6] - Can be used to identify unknown targets.[6] |
| Limitations | - Not suitable for membrane proteins or proteins that do not show a thermal shift upon ligand binding. - Requires a specific antibody for the target protein for Western blot-based detection. | - The choice of protease and digestion conditions is critical and may require optimization. - May not be suitable for all proteins, depending on their susceptibility to proteolysis. |
Experimental Protocols
Reproducibility is paramount in drug discovery. The following sections provide detailed, step-by-step protocols for the Western blot-based CETSA and DARTS target engagement assays.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized version for a Western blot-based CETSA.
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the test compound (e.g., this compound) or vehicle control for a specified time.
-
-
Heat Challenge:
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS) and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.[13]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[13]
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration and normalize all samples.
-
Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein.
-
Wash and incubate with a secondary HRP-conjugated antibody.
-
-
Data Analysis:
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities to generate a melting curve (soluble protein vs. temperature) for both the compound-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.[13]
-
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol is a generalized version for a Western blot-based DARTS experiment.
-
Cell Lysis:
-
Lyse cultured cells in a non-denaturing lysis buffer.
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Determine and normalize the protein concentration of the lysates.
-
-
Compound Incubation:
-
Incubate the cell lysate with various concentrations of the test compound (e.g., this compound) or a vehicle control for 1 hour at room temperature.[3]
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to each sample and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The optimal protease and digestion time need to be determined empirically.
-
-
Stopping the Reaction:
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
Boil the samples to denature the proteins.
-
-
Western Blot Analysis:
-
Separate the protein fragments by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein.
-
Wash and incubate with a secondary HRP-conjugated antibody.
-
-
Data Analysis:
-
Develop the blot and image the bands.
-
An increase in the intensity of the full-length target protein band in the compound-treated samples compared to the vehicle control indicates protection from proteolysis and thus target engagement.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for CETSA and DARTS.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Drug Affinity Responsive Target Stability (DARTS) Workflow.
By employing these robust methodologies, researchers can confidently validate the intracellular target engagement of novel inhibitors, a crucial step towards understanding their mechanism of action and advancing them through the drug discovery pipeline.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Drug affinity-responsive target stability unveils filamins as biological targets for artemetin, an anti-cancer flavonoid [frontiersin.org]
- 4. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 6. cvrti.utah.edu [cvrti.utah.edu]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. books.rsc.org [books.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of ML175 and Similar GSTO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of ML175 and other notable Glutathione S-Transferase Omega 1 (GSTO1) inhibitors. The information presented herein is based on available experimental data to facilitate informed decisions in research and drug development.
Introduction to GSTO1 and its Inhibitors
Glutathione S-Transferase Omega 1 (GSTO1) is a crucial enzyme implicated in various cellular processes, including detoxification of xenobiotics, regulation of inflammatory signaling pathways, and modulation of cell proliferation and apoptosis. Its overexpression has been linked to drug resistance in cancer and other pathological conditions. Consequently, the development of potent and selective GSTO1 inhibitors is a significant area of therapeutic research. This guide focuses on this compound, a well-characterized GSTO1 inhibitor, and compares its efficacy with other known inhibitors, KT53 and C1-27.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, KT53, and C1-27 against GSTO1. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of GSTO1 by 50% and are a key measure of their potency.
| Compound | In Vitro IC50 (nM) | In Situ IC50 (nM) | Mechanism of Action |
| This compound | 28[1] | 250 (complete inhibition)[1] | Irreversible, covalent labeling of the active site cysteine[1] |
| KT53 | 21[2] | 35[2] | Irreversible, α-chloroacetamide inhibitor[2] |
| C1-27 | 220[3] | Not Reported | Covalent modification of a catalytic cysteine residue[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these GSTO1 inhibitors.
Fluorescence Polarization Activity-Based Protein Profiling (Fluopol-ABPP) for High-Throughput Screening
This assay was a primary method for the discovery of GSTO1 inhibitors.[2]
Objective: To identify small molecule inhibitors of GSTO1 from a large compound library.
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled activity-based probe (ABP) upon binding to GSTO1. In the absence of an inhibitor, the ABP binds to the larger enzyme, resulting in a high polarization signal. A competitive inhibitor will prevent this binding, leading to a decrease in the polarization signal.[2]
Protocol:
-
Recombinant GSTO1 protein is incubated with individual compounds from a small molecule library in a multi-well plate format.
-
A rhodamine-conjugated sulfonate ester (SE-Rh) activity-based probe is added to each well.
-
The plate is incubated to allow for competitive binding between the test compound and the probe to GSTO1.
-
The fluorescence polarization of each well is measured using a plate reader.
-
A significant decrease in fluorescence polarization compared to a DMSO control indicates potential inhibitory activity.
Gel-Based Competitive Activity-Based Protein Profiling (ABPP) for Target Engagement and Selectivity
This assay is used to confirm the inhibitory activity and assess the selectivity of compounds against GSTO1 in a complex biological sample.[4]
Objective: To visualize the inhibition of endogenous GSTO1 and assess selectivity against other cellular proteins.
Principle: A complex proteome (e.g., cell lysate) is incubated with the inhibitor, followed by the addition of a fluorescently labeled ABP that targets a class of enzymes including GSTO1. The proteins are then separated by SDS-PAGE, and the labeled enzymes are visualized by in-gel fluorescence scanning. A decrease in the fluorescence intensity of the band corresponding to GSTO1 indicates inhibition.[4]
Protocol:
-
Cultured cells (e.g., MDA-MB-435) are treated with the test compound at various concentrations for a specified duration.
-
Cells are harvested, and the soluble proteome is isolated.
-
The proteome is incubated with a rhodamine-tagged activity-based probe (e.g., SE-Rh).
-
The reaction is quenched, and the proteins are separated by SDS-PAGE.
-
The gel is scanned for fluorescence to visualize the labeled proteins.
-
The intensity of the GSTO1 band is quantified to determine the extent of inhibition.
Signaling Pathways Modulated by GSTO1 Inhibition
Inhibition of GSTO1 by compounds like this compound can have significant effects on various cellular signaling pathways. The following diagrams illustrate some of the key pathways involved.
GSTO1 in the JAK/STAT3 Signaling Pathway
GSTO1 has been shown to promote the proliferation, migration, and invasion of cancer cells by activating the JAK/STAT3 signaling pathway. Inhibition of GSTO1 can disrupt this pro-tumorigenic signaling.
GSTO1-mediated activation of the JAK/STAT3 pathway.
GSTO1 in Toll-Like Receptor 4 (TLR4) Signaling
GSTO1 plays a pro-inflammatory role in the TLR4 signaling pathway. Inhibition of GSTO1 can attenuate the inflammatory response initiated by lipopolysaccharide (LPS).[5][6]
Role of GSTO1 in the TLR4-mediated inflammatory pathway.
GSTO1 Modulation of Akt and MEK1/2 Signaling
GSTO1 activity has been shown to modulate the activation of the Akt and MEK1/2 kinase pathways, which are critical for cell survival and proliferation. Inhibition of GSTO1 can lead to the activation of these pathways.[7]
Inhibitory effect of GSTO1 on Akt and MEK1/2 signaling.
GSTO1 in the Protein Deglutathionylation Cycle
GSTO1 possesses deglutathionylation activity, removing glutathione from glutathionylated proteins. This process is crucial for regulating protein function and is a key mechanism affected by GSTO1 inhibitors.[8][9][10][11]
The role of GSTO1 in the protein deglutathionylation cycle.
Conclusion
This compound, KT53, and C1-27 are all potent inhibitors of GSTO1 that act through a covalent mechanism. This compound and KT53 exhibit comparable in vitro potency in the low nanomolar range, while C1-27 is less potent. The in situ data available for this compound and KT53 suggest that KT53 may have better cell permeability or stability. The choice of inhibitor for a particular research application will depend on the specific requirements for potency, selectivity, and cell-based activity. The diverse roles of GSTO1 in various signaling pathways highlight the therapeutic potential of its inhibitors in cancer, inflammatory diseases, and other conditions. Further comparative studies under standardized conditions would be beneficial for a more direct assessment of the relative efficacy of these compounds.
References
- 1. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Potent and Selective Inhibitors of Glutathione S-transferase Omega 1 that Impair Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of glutathione S-transferase omega 1-catalyzed protein deglutathionylation suppresses adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GSTO1-1 modulates metabolism in macrophages activated through the LPS and TLR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutathione transferase Omega 1-1 (GSTO1-1) modulates Akt and MEK1/2 signaling in human neuroblastoma cell SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Role for Glutathione Transferase Omega 1 (GSTO1-1) in the Glutathionylation Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
ML175 as a Tool Compound for GSTO1 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML175 with other tool compounds used in the research of Glutathione S-transferase Omega 1 (GSTO1). GSTO1 is a crucial enzyme implicated in various cellular processes, including detoxification, response to oxidative stress, and regulation of signaling pathways involved in cancer and inflammation. The selection of a potent and selective inhibitor is paramount for elucidating the precise functions of GSTO1 in these contexts. This document offers a data-driven comparison of this compound and its alternatives, complete with experimental protocols and pathway diagrams to support your research endeavors.
Performance Comparison of GSTO1 Inhibitors
The following table summarizes the in vitro potency of this compound and other commonly used GSTO1 inhibitors. The data highlights their half-maximal inhibitory concentrations (IC50), providing a clear metric for comparing their efficacy.
| Compound | IC50 (nM) | Mechanism of Action | Key Features |
| This compound | 28[1] | Covalent | Highly potent and selective. Covalently labels the active site cysteine of GSTO1.[1] |
| C1-27 (GSTO1-IN-1) | 31 | Covalent | Potent inhibitor that also acts via covalent modification of the active site cysteine. |
| KT53 | 21 | Irreversible | A potent and selective irreversible inhibitor identified through a high-throughput screen.[2] |
Experimental Methodologies
Detailed protocols for key assays are provided below to enable researchers to replicate and validate these findings.
Competitive Activity-Based Protein Profiling (ABPP)
This assay is used to determine the potency and selectivity of inhibitors against GSTO1 within a complex biological sample.
Protocol:
-
Proteome Preparation: Prepare a soluble proteome from a cell line of interest (e.g., MDA-MB-435) at a concentration of 1 mg/mL in Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Inhibitor Incubation: Incubate the proteome with the test compound (e.g., this compound, C1-27, or KT53) at various concentrations for 30 minutes at 25°C. A DMSO-only control should be included.
-
Probe Labeling: Add a rhodamine-conjugated sulfonate ester (SE-Rh) activity-based probe to a final concentration of 10 µM. Incubate for 1 hour at 25°C. This probe covalently binds to the active site of GSTO1.
-
SDS-PAGE and Fluorescence Scanning: Quench the reaction with 2x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the labeled GSTO1 by in-gel fluorescence scanning.
-
Data Analysis: The inhibitory potency is determined by the reduction in fluorescence intensity of the GSTO1 band in the presence of the inhibitor compared to the DMSO control. The integrated optical density of the bands is measured to calculate the percentage of remaining GSTO1 activity.
Fluorescence Polarization High-Throughput Screen (HTS)
This assay is suitable for screening large compound libraries to identify novel GSTO1 inhibitors.
Protocol:
-
Assay Preparation: Dispense 4.0 µL of assay buffer (50 mM Tris HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Pluronic F-68) containing 1.25 µM of recombinant GSTO1 into 1536-well microtiter plates.
-
Compound Addition: Add 30 nL of test compound in DMSO or DMSO alone to the wells and incubate for 30 minutes at 25°C.
-
Probe Addition: Initiate the assay by dispensing 1.0 µL of 375 nM SE-Rh probe in assay buffer to all wells.
-
Incubation and Measurement: Centrifuge the plates and incubate for 20 hours at 37°C. Measure the fluorescence polarization.
-
Principle: In the absence of an inhibitor, the small fluorescent probe (SE-Rh) binds to the much larger GSTO1 enzyme, resulting in a high fluorescence polarization signal due to the slower tumbling of the complex. An effective inhibitor will compete with the probe for binding to GSTO1, leaving the probe free in solution, which results in a low fluorescence polarization signal.
GSTO1-Modulated Signaling Pathways
GSTO1 has been shown to influence key cellular signaling pathways. Understanding these interactions is critical for interpreting the effects of GSTO1 inhibitors in a cellular context.
GSTO1 and the Akt/MEK Signaling Pathway
Inhibition of GSTO1 has been demonstrated to lead to the activation of the Akt and MEK1/2 kinases.[3] This suggests that GSTO1 plays a role in negatively regulating these pro-survival and proliferation pathways.
Caption: GSTO1 negatively regulates Akt and MEK1/2 signaling.
GSTO1 and the JAK/STAT3 Signaling Pathway
Overexpression of GSTO1 has been correlated with increased phosphorylation of JAK and STAT3, key components of a signaling pathway often implicated in cancer cell proliferation and survival.[4]
Caption: GSTO1 promotes the activation of the JAK/STAT3 pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for characterizing a novel GSTO1 inhibitor.
Caption: Workflow for GSTO1 inhibitor characterization.
References
- 1. Glutathione transferase Omega 1-1 (GSTO1-1) modulates Akt and MEK1/2 signaling in human neuroblastoma cell SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Glutathione S‑transferase ω 1 promotes the proliferation, migration and invasion, and inhibits the apoptosis of non‑small cell lung cancer cells, via the JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Verification of ML175 Activity: A Comparative Guide for Researchers
This guide provides an objective comparison of the glutathione S-transferase omega 1 (GSTO1) inhibitor, ML175, with other known inhibitors. The information presented is collated from independent research studies to assist researchers, scientists, and drug development professionals in their evaluation of this compound. This document includes a summary of quantitative data, detailed experimental protocols for assessing inhibitor activity, and diagrams of relevant signaling pathways.
Comparative Analysis of GSTO1 Inhibitors
This compound has been identified as a potent and selective inhibitor of GSTO1.[1] It acts as an activity-based inhibitor, covalently labeling the active site cysteine nucleophile of GSTO1.[1] For a comprehensive evaluation, its performance has been compared with other notable GSTO1 inhibitors, KT53 and C1-27.
| Inhibitor | IC50 (in vitro) | Mechanism of Action | Key Findings |
| This compound | 28 nM[1] | Covalent, irreversible inhibitor targeting the active site cysteine.[1] | Highly potent and selective for GSTO1 with a favorable stability and solubility profile.[1] |
| KT53 | 21 nM | Irreversible α-chloroacetamide inhibitor. | Demonstrates excellent in vitro and in situ potency. Treatment with KT53 increased cancer cell sensitivity to cisplatin. |
| C1-27 | ~220 nM | Covalently modifies a cysteine residue.[2] | Effectively suppresses adipocyte differentiation and has been shown to reduce the stability of the GSTO1 protein.[2] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to potential variations in experimental conditions.
Experimental Protocols
To facilitate the independent verification of this compound activity and its comparison with other inhibitors, two key experimental protocols are detailed below.
High-Throughput Screening for GSTO1 Inhibitors using Fluorescence Polarization-Activity-Based Protein Profiling (FluoPol-ABPP)
This method was utilized in the initial high-throughput screening that identified this compound.[1]
Objective: To identify compounds that inhibit the binding of a fluorescent probe to GSTO1.
Principle: Inhibitors will prevent the binding of a fluorescently labeled probe to GSTO1, resulting in a low fluorescence polarization signal.
Materials:
-
Recombinant GSTO1 protein
-
Fluorescent activity-based probe (e.g., SE-Rh)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT, 0.01% Pluronic F-68
-
Test compounds (e.g., this compound) dissolved in DMSO
-
1536-well microtiter plates
Procedure:
-
Dispense 4.0 µL of Assay Buffer containing 1.25 µM GSTO1 into each well of a 1536-well plate.
-
Add 30 nL of test compound in DMSO or DMSO alone (for control) to the appropriate wells.
-
Incubate the plate for 30 minutes at 25°C.
-
Initiate the reaction by dispensing 1.0 µL of 375 nM SE-Rh probe in Assay Buffer to all wells.
-
Centrifuge the plates and incubate for 20 hours at 37°C.
-
Equilibrate the plates to room temperature for 10 minutes before reading.
-
Measure fluorescence polarization using a suitable plate reader with excitation at 525 nm and emission at 598 nm.[3]
Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. Compounds showing significant inhibition are selected for further validation.
IC50 Determination using Gel-Based Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to determine the potency of the identified inhibitors.
Objective: To determine the concentration of an inhibitor required to reduce GSTO1 activity by 50%.
Principle: The inhibitor competes with a fluorescent probe for binding to the active site of GSTO1. The remaining active enzyme is labeled by the probe, and the fluorescence intensity is quantified by SDS-PAGE and in-gel fluorescence scanning.
Materials:
-
Recombinant GSTO1 protein (250 nM)
-
Assay Buffer: DPBS with 0.01% pluronic detergent[3]
-
Test inhibitor at various concentrations (e.g., 7-point series from 3 µM to 3 nM)[3]
-
Rhodamine-conjugated sulfonate ester (SE-Rh) activity-based probe (10 µM)
-
2x SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
In-gel fluorescence scanner
Procedure:
-
In a total volume of 50 µL in DPBS, incubate 250 nM of recombinant GSTO1 with the test inhibitor (at varying concentrations) or DMSO (control) for 30 minutes at 25°C.[3]
-
Add 10 µM of the SE-Rh probe and incubate for 1 hour at 25°C.[3]
-
Quench the reaction by adding 2x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled GSTO1 using an in-gel fluorescence scanner.
-
Quantify the integrated optical density of the GSTO1 band for each inhibitor concentration.
Data Analysis: The percentage of remaining GSTO1 activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.[3]
Signaling Pathways Involving GSTO1
GSTO1 has been implicated in the modulation of several key signaling pathways that are critical in cellular processes such as proliferation, survival, and inflammation. The following diagrams illustrate the role of GSTO1 in these pathways.
References
- 1. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification and visualization of glutathione S-transferase omega 1 in cells using inductively coupled plasma mass spectrometry (ICP-MS) and fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of GSTO1 Inhibition: Pharmacological versus Genetic Approaches
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Glutathione S-transferase Omega 1 (GSTO1) has emerged as a significant player in a multitude of cellular processes, including detoxification, antioxidant defense, and the modulation of key signaling pathways. Its dysregulation has been implicated in various diseases, most notably cancer and inflammatory conditions. Consequently, targeting GSTO1 has become an attractive therapeutic strategy. This guide provides a detailed comparative analysis of two primary methods for inhibiting GSTO1 function: the pharmacological inhibitor ML175 and genetic knockdown techniques.
This document offers an objective comparison of the performance, experimental considerations, and underlying mechanisms of these two approaches, supported by experimental data. We present quantitative data in clearly structured tables, provide detailed experimental protocols for key methodologies, and utilize visualizations to illustrate complex signaling pathways and experimental workflows.
At a Glance: this compound vs. Genetic Knockdown of GSTO1
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (e.g., shRNA, siRNA) |
| Mechanism of Action | Covalent, activity-based inhibitor that irreversibly binds to the active site cysteine (Cys32) of GSTO1.[1] | Reduces or eliminates the expression of the GSTO1 protein by targeting its mRNA for degradation or preventing its translation. |
| Speed of Onset | Rapid, with inhibition occurring shortly after administration. | Slower onset, requiring time for mRNA and protein turnover. |
| Duration of Effect | Can be long-lasting due to irreversible binding, but may be influenced by drug metabolism and clearance. | Can be transient (siRNA) or stable (shRNA, CRISPR), allowing for both short-term and long-term studies. |
| Specificity | Highly selective for GSTO1, with over 350-fold selectivity against other potential targets.[1] | Highly specific to the GSTO1 gene, but potential for off-target effects exists depending on the design of the knockdown construct. |
| Reversibility | Irreversible inhibition of the targeted enzyme. | Reversible by re-introducing the gene; however, stable knockdowns are generally considered long-term. |
| Applications | Acute studies, in vivo models, validation of GSTO1 as a drug target. | Mechanistic studies, long-term functional analysis, target validation. |
| Delivery | Systemic or local administration in vivo; direct application to cell culture. | Requires transfection or transduction of cells with nucleic acid constructs (e.g., plasmids, viral vectors). |
Quantitative Performance Data
Direct quantitative comparisons of this compound and GSTO1 knockdown from a single study are limited in the current literature. However, by collating data from various sources, we can establish a comparative overview of their effects on key cellular processes.
Table 1: Effects on Cancer Cell Proliferation and Viability
| Cell Line | Intervention | Observed Effect | Quantitative Data | Citation |
| HCT116 (Colon Cancer) | GSTO1 siRNA | Decreased cell viability | Viability reduced to ~60-70% of control | [2] |
| A549 (Non-Small Cell Lung Cancer) | GSTO1 shRNA | Significantly inhibited cell proliferation | P<0.01 compared to control | [3][4] |
| U-87 MG (Glioblastoma) | GSTO1 Knockout | Slowed cell growth | - | [5] |
| Various Cancer Cell Lines | This compound | Inhibited cell viability | IC50 values vary depending on the cell line | [6][7][8][9][10] |
Note: IC50 values for this compound across a panel of cancer cell lines would be required for a direct comparison with the proliferation data from GSTO1 knockdown studies. Researchers should determine the IC50 of this compound in their specific cell line of interest for a more accurate comparison.
Table 2: Impact on Inflammatory Signaling
| Model System | Intervention | Pathway Affected | Key Findings | Citation |
| Mouse Macrophages (J774.1A) | GSTO1 shRNA | LPS-TLR4 Pathway | Blocked LPS-induced ROS production and metabolic switch | [1][11][12] |
| Wild-type Mice | This compound | LPS-induced Inflammation | Ameliorated the inflammatory response to LPS | [11][13] |
| Non-Small Cell Lung Cancer Cells (A549) | GSTO1 shRNA | JAK/STAT3 Pathway | Decreased phosphorylation of JAK and STAT3 | [3][14] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathways modulated by GSTO1.
Caption: Experimental workflows for GSTO1 inhibition.
Detailed Experimental Protocols
Protocol 1: GSTO1 Genetic Knockdown using shRNA
This protocol outlines the steps for creating stable GSTO1 knockdown cell lines using a lentiviral-based shRNA approach.
Materials:
-
HEK293T cells for lentiviral packaging
-
Target cells (e.g., A549)
-
shRNA plasmid targeting human GSTO1 (and a non-targeting control)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Complete cell culture medium
-
Puromycin (or other selection antibiotic)
-
Polybrene
-
TRIzol reagent and cDNA synthesis kit for qPCR
-
Antibodies for Western blotting: anti-GSTO1 and loading control (e.g., anti-GAPDH)
Procedure:
-
Lentivirus Production: a. Co-transfect HEK293T cells with the shRNA plasmid and packaging plasmids using a suitable transfection reagent. b. Collect the virus-containing supernatant at 48 and 72 hours post-transfection. c. Pool the supernatant and filter through a 0.45 µm filter.
-
Transduction of Target Cells: a. Seed target cells in a 6-well plate. b. The next day, infect the cells with the collected lentivirus in the presence of polybrene (8 µg/mL). c. After 24 hours, replace the virus-containing medium with fresh complete medium.
-
Selection of Stable Knockdown Cells: a. 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration. b. Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced control cells are completely eliminated.
-
Validation of Knockdown: a. qPCR: Extract total RNA from the stable cell lines, synthesize cDNA, and perform quantitative PCR to measure GSTO1 mRNA levels relative to a housekeeping gene. b. Western Blot: Lyse the cells and perform Western blotting to assess the reduction in GSTO1 protein levels compared to the non-targeting control.
Protocol 2: Pharmacological Inhibition with this compound
This protocol describes the general procedure for treating cultured cells with this compound to assess its effect on cell viability.
Materials:
-
Target cells
-
This compound compound
-
DMSO (for stock solution)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Preparation of this compound Stock Solution: a. Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). b. Store the stock solution at -20°C or -80°C.
-
Cell Seeding: a. Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. b. Allow cells to adhere overnight.
-
Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.1%). b. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: a. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Cell Viability Assay: a. At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. b. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the data and determine the half-maximal inhibitory concentration (IC50) value.
Conclusion
Both this compound and genetic knockdown are powerful tools for investigating the function of GSTO1. The choice between these two approaches will depend on the specific research question, the desired experimental timeline, and the model system being used.
-
This compound offers a rapid and potent method for inhibiting GSTO1 activity, making it ideal for acute studies and for validating the enzyme as a druggable target in various disease models. Its high selectivity minimizes the risk of off-target effects.
-
Genetic knockdown provides a highly specific means of reducing GSTO1 expression, allowing for the study of the long-term consequences of its absence. Stable knockdown cell lines are invaluable for mechanistic studies and for understanding the chronic roles of GSTO1 in cellular physiology and pathology.
For a comprehensive understanding of GSTO1's function, a combinatorial approach utilizing both pharmacological inhibition and genetic knockdown is often the most robust strategy. This allows for the validation of findings across different inhibitory mechanisms and provides a more complete picture of the biological roles of this important enzyme.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Mechanistic evaluation and transcriptional signature of a glutathione S-transferase omega 1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione S-transferase ω 1 promotes the proliferation, migration and invasion, and inhibits the apoptosis of non-small cell lung cancer cells, via the JAK/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Deletion of Glutathione S-Transferase Omega 1 Activates Type I Interferon Genes and Downregulates Tissue Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. medic.upm.edu.my [medic.upm.edu.my]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSTO1-1 plays a pro-inflammatory role in models of inflammation, colitis and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSTO1-1 modulates metabolism in macrophages activated through the LPS and TLR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glutathione S‑transferase ω 1 promotes the proliferation, migration and invasion, and inhibits the apoptosis of non‑small cell lung cancer cells, via the JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Effects of Incadronate (YM175) and Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Incadronate (also known as YM175), a third-generation bisphosphonate, and Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). The information presented is intended to assist researchers in evaluating these compounds for potential therapeutic applications.
Executive Summary
Incadronate (YM175) and Diclofenac exhibit anti-inflammatory effects through distinct mechanisms of action. Diclofenac, a classic NSAID, primarily targets the cyclooxygenase (COX) enzymes, thereby inhibiting prostaglandin synthesis. In contrast, Incadronate's anti-inflammatory activity is linked to the inhibition of macrophage migration and interference with the mevalonate pathway. While extensive quantitative data exists for Diclofenac's in vitro anti-inflammatory potency, similar specific data for Incadronate is less readily available in the public domain. This guide summarizes the known effects of both compounds on key inflammatory mediators and signaling pathways.
Quantitative Comparison of In Vitro Anti-Inflammatory Activity
The following table summarizes the available quantitative data for the in vitro anti-inflammatory effects of Incadronate (YM175) and Diclofenac. The data for Incadronate is limited, highlighting an area for further research.
| Parameter | Incadronate (YM175) | Diclofenac | Reference Cell Line |
| IC₅₀ for Nitric Oxide (NO) Inhibition | Data not available | 47.12 ± 4.85 µg/mL | RAW 264.7 macrophages[1] |
| IC₅₀ for Prostaglandin E₂ (PGE₂) Inhibition | Data not available | 1.6 ± 0.02 nM | Human synovial cells[2] |
| Inhibition of TNF-α Production | Suppresses joint inflammation in vivo | Dampens TNF-α-mediated signaling | In vivo models[3]; HepG2 cells[4] |
| Inhibition of IL-6 Production | Suppresses joint inflammation in vivo | Decreases IL-6 production | In vivo models[3]; Human chondrocytes |
Note: The lack of specific IC₅₀ values for Incadronate in common in vitro inflammatory assays presents a challenge for direct potency comparison with Diclofenac. The available data for Incadronate primarily describes its effects in in vivo models of arthritis.[3]
Mechanisms of Action
Incadronate (YM175)
Incadronate's primary mechanism as a bisphosphonate involves the inhibition of bone resorption by inducing osteoclast apoptosis.[5] Its anti-inflammatory effects are thought to be a consequence of its impact on macrophage function.
-
Inhibition of Macrophage Migration: In vitro studies have shown that Incadronate suppresses the migration of macrophage-like cells, which could reduce the infiltration of these inflammatory cells into affected tissues.[3]
-
Inhibition of the Mevalonate Pathway: By inhibiting the mevalonate pathway, Incadronate disrupts the prenylation of small GTPase signaling proteins that are crucial for various cellular functions in macrophages, potentially leading to apoptosis.[5]
Diclofenac
Diclofenac is a well-characterized NSAID with a multi-faceted anti-inflammatory mechanism.
-
COX Inhibition: The principal mechanism of Diclofenac is the inhibition of both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.
-
NF-κB Pathway Inhibition: Diclofenac has been shown to inhibit the activation of the NF-κB signaling pathway. It can suppress the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor for pro-inflammatory genes.[6]
-
MAPK Pathway Modulation: Diclofenac can also modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, which are involved in regulating the production of inflammatory cytokines.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
References
- 1. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of nitric oxide production in RAW 264.7 cells by transforming growth factor-beta and interleukin-10: differential effects on free and encapsulated immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The bisphosphonate incadronate (YM175) causes apoptosis of human myeloma cells in vitro by inhibiting the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alendronate augments lipid A‑induced IL‑1β release by ASC‑deficient RAW264 cells via AP‑1 activation - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of ML175 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The small molecule inhibitor ML175, a potent and selective inhibitor of Glutathione S-Transferase Omega 1 (GSTO1), is emerging as a promising candidate for combination cancer therapies.[1] GSTO1 is increasingly implicated in tumor cell proliferation, drug resistance, and the modulation of key signaling pathways, making it an attractive target to enhance the efficacy of existing anticancer agents.[2][3] This guide provides a comparative overview of this compound in combination with other small molecule inhibitors, supported by available experimental data and detailed methodologies.
This compound and Platinum-Based Chemotherapy: Enhancing Cisplatin Efficacy
Preclinical evidence strongly suggests a synergistic relationship between GSTO1 inhibition and platinum-based chemotherapy. While direct quantitative data for this compound in combination with cisplatin is emerging, studies with other potent GSTO1 inhibitors like KT53 and GSTO1-IN-3 have demonstrated a significant enhancement of cisplatin's cytotoxic effects.[4][5][6] This synergy is attributed to the role of GSTO1 in detoxifying chemotherapeutic agents; its inhibition likely leads to increased intracellular concentrations and DNA-adduct formation by cisplatin.[5][7]
Table 1: Performance of GSTO1 Inhibitors in Combination with Cisplatin
| GSTO1 Inhibitor | Cancer Cell Line | Combination Effect with Cisplatin | Reference |
| KT53 | MDA-MB-435 (Melanoma) | Significantly enhances cell killing | [4][5] |
| GSTO1-IN-3 | MDA-MB-231 (Breast Cancer) | Synergistically increases cytotoxicity. At 5 µM, GSTO1-IN-3 raised the cytotoxicity of 20 µM Cisplatin to 55.1%. | [6] |
| GSTO1-IN-4 | MDA-MB-231 (Breast Cancer) | Significantly enhances cytotoxicity. At 5 µM, GSTO1-IN-4 raised the cytotoxicity of 20 µM Cisplatin to 68.8%. | [8] |
Targeting Key Signaling Pathways: this compound with EGFR and MAPK Inhibitors
Recent studies have illuminated the intricate crosstalk between GSTO1 and critical cancer signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. This provides a strong rationale for combining this compound with inhibitors targeting these cascades.
GSTO1 and EGFR Signaling Crosstalk
Aberrant GSTO1 upregulation has been shown to confer resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib and gefitinib in lung adenocarcinoma.[2][9] Mechanistically, GSTO1 can deglutathionylate and activate downstream effectors of the EGFR pathway, such as AKT, leading to sustained pro-survival signaling.[2][3] Pharmacological inhibition or knockdown of GSTO1 has been shown to restore sensitivity to EGFR-TKIs and synergistically enhance their tumoricidal effects.[2][9]
dot
Caption: GSTO1 and EGFR signaling crosstalk.
This compound and the MAPK Pathway
The MAPK pathway is another critical regulator of cell growth and survival frequently dysregulated in cancer. Research indicates that GSTO1 activity can modulate the activation of MEK1/2, a central kinase in this pathway.[3] A study using the specific GSTO1 inhibitor this compound demonstrated that its presence led to the activation of both Akt and MEK1/2, suggesting a complex regulatory role for GSTO1.[3] This interplay suggests that combining this compound with MAPK inhibitors could be a strategic approach to overcome resistance mechanisms and achieve a more profound anti-cancer effect.
dot
Caption: Modulation of the MAPK pathway by GSTO1.
Experimental Protocols
To facilitate further research into the synergistic potential of this compound, detailed protocols for key in vitro and in vivo assays are provided below.
In Vitro Cell Viability Assay for Combination Studies
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in combination with other small molecule inhibitors using a colorimetric assay like the MTT assay.
dot
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. GSTO1 aggravates EGFR-TKIs resistance and tumor metastasis via deglutathionylation of NPM1 in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutathione transferase Omega 1-1 (GSTO1-1) modulates Akt and MEK1/2 signaling in human neuroblastoma cell SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent and Selective Inhibitors of Glutathione S-transferase Omega 1 that Impair Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glutathione S‐transferase omega class 1 (GSTO1)‐associated large extracellular vesicles are involved in tumor‐associated macrophage‐mediated cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
